(-)-SHIN1
描述
属性
IUPAC Name |
(4R)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NN1)OC(=C([C@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the function of (-)-SHIN1
An In-depth Technical Guide on the Function of (-)-SHIN1 and its Active Enantiomer, (+)-SHIN1
Introduction
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of SHIN1, a pyrazolopyran-based small molecule inhibitor of one-carbon metabolism. A critical aspect of SHIN1's activity is its stereochemistry. The biological effects are primarily attributed to the (+)-enantiomer, while the (-)-enantiomer, this compound, serves as a negative control in research, exhibiting significantly less or no biological activity. This document will delineate the distinct roles of both enantiomers, with a primary focus on the well-documented inhibitory functions of (+)-SHIN1 on its molecular targets and the downstream cellular consequences.
Core Mechanism of Action
(+)-SHIN1 is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1]
By competitively inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the flux of one-carbon units, leading to a depletion of downstream metabolites necessary for cell proliferation.[1] This inhibitory action has been shown to induce cell cycle arrest and suppress the growth of various cancer cell lines.[1][3] In contrast, this compound does not significantly inhibit the growth of cancer cells at comparable concentrations.[4]
Quantitative Data on SHIN1 Activity
The inhibitory potency of SHIN1 is enantiomer-specific. The following tables summarize the quantitative data on the activity of both (+)-SHIN1 and this compound.
| Target | Inhibitor | IC50 (nM) | Reference |
| SHMT1 | (+)-SHIN1 | 5 | [5][6] |
| SHMT2 | (+)-SHIN1 | 13 | [5][6] |
Table 1: In Vitro Inhibitory Activity of (+)-SHIN1 against SHMT Isoforms. This table presents the half-maximal inhibitory concentration (IC50) values of (+)-SHIN1 against the human SHMT1 and SHMT2 enzymes in biochemical assays.
| Cell Line | Inhibitor | IC50 | Notes | Reference |
| HCT-116 | (+)-SHIN1 | 870 nM | Wild-type colon cancer cells. | [4][7] |
| HCT-116 SHMT2 knockout | (+)-SHIN1 | < 50 nM | Demonstrates potent inhibition of SHMT1. | [4][8] |
| HCT-116 | This compound | > 30 µM | The inactive enantiomer shows no significant effect on cell growth. | [4] |
| T-ALL cell lines | RZ-2994 ((+)-SHIN1) | 2.8 µM (average) | T-cell acute lymphoblastic leukemia. | [9] |
| B-ALL cell lines | RZ-2994 ((+)-SHIN1) | 4.4 µM (average) | B-cell acute lymphoblastic leukemia. | [9] |
| AML cell lines | RZ-2994 ((+)-SHIN1) | 8.1 µM (average) | Acute myeloid leukemia. | [9] |
Table 2: In Vitro Anti-proliferative Activity of SHIN1 Enantiomers. This table highlights the differential effects of (+)-SHIN1 and this compound on the proliferation of various cancer cell lines, showcasing the stereospecificity of the active compound.
Signaling Pathways and Metabolic Consequences
The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 triggers a cascade of metabolic events that ultimately impair cancer cell growth. The primary consequence is the simultaneous depletion of glycine and one-carbon units. This leads to a reduction in the synthesis of purines and thymidylate.[1] Metabolomic studies have shown that treatment with (+)-SHIN1 results in the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[1]
Furthermore, the disruption of mitochondrial one-carbon metabolism through SHMT2 inhibition affects the cellular redox balance. This pathway is a significant source of NADPH, which is vital for the regeneration of antioxidants like glutathione. Consequently, inhibition of SHMT2 can lead to increased oxidative stress in cancer cells.[10] In some cancer types, such as diffuse large B-cell lymphoma (DLBCL), the anti-proliferative effects of (+)-SHIN1 are exacerbated by a deficiency in glycine, a direct product of the SHMT reaction.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Inactive Enantiomer: A Technical Guide to (-)-SHIN1 as a Negative Control for SHMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutics targeting one-carbon metabolism, serine hydroxymethyltransferase (SHMT) has emerged as a critical enzyme for cancer cell proliferation and survival. The development of potent and specific SHMT inhibitors is a key focus of this research. Within this context, the use of appropriate controls is paramount to validate on-target effects and avoid misinterpretation of experimental data. This technical guide details the use of (-)-SHIN1, the inactive enantiomer of the potent dual SHMT1/2 inhibitor (+)-SHIN1, as a negative control in studies of SHMT inhibition.
SHIN1, a pyrazolopyran-based compound, was developed as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT.[1] The inhibitory activity of SHIN1 resides in its (+)-enantiomer, while the (-)-enantiomer, this compound, is largely inactive.[2][3] This stereospecificity provides a powerful tool for researchers, allowing for the rigorous assessment of on-target versus off-target effects of SHMT inhibition. This guide provides quantitative data, detailed experimental protocols, and visual workflows to facilitate the proper use of this compound as a negative control.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of (+)-SHIN1 against its primary targets and its effects on cancer cell proliferation, in contrast to the documented inactivity of this compound.
Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2
| Compound | Target | IC50 (nM) |
| (+)-SHIN1 | Human SHMT1 | 5[2][4] |
| Human SHMT2 | 13[2][4] | |
| This compound | Human SHMT1 | Inactive |
| Human SHMT2 | Inactive |
Table 2: Cellular Growth Inhibition
| Cell Line | Compound | IC50 | Notes |
| HCT-116 (human colon carcinoma) | (+)-SHIN1 | 870 nM[2][5] | |
| This compound | No significant effect up to 30 µM[2][3] | Used as a negative control. | |
| HCT-116 (SHMT2 knockout) | (+)-SHIN1 | < 50 nM[2] | Demonstrates potent inhibition of SHMT1. |
| HCT-116 (SHMT1 knockout) | (+)-SHIN1 | Indistinguishable from wild-type[2][5] | Suggests mitochondrial SHMT2 inhibition is limiting for efficacy in these cells. |
| B-cell lines | (+)-SHIN1 | Enriched among sensitive cell lines |
Experimental Protocols
Detailed methodologies are crucial for the robust application of this compound as a negative control. Below are protocols for key experiments cited in the literature.
SHMT Enzymatic Assay
This protocol is adapted from methods used to determine the in vitro inhibitory activity of SHMT inhibitors.
Objective: To measure the enzymatic activity of purified SHMT1 or SHMT2 in the presence of (+)-SHIN1 and this compound to determine their respective IC50 values.
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
(+)-SHIN1 and this compound stock solutions in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine, THF, and PLP at their final desired concentrations.
-
Serially dilute (+)-SHIN1 and this compound in DMSO. A typical concentration range for (+)-SHIN1 would be from 0.1 nM to 1 µM, while for this compound, a higher concentration range (e.g., up to 50 µM) should be tested to confirm inactivity.
-
Add the diluted compounds to the wells of the 96-well plate. Include a DMSO-only control.
-
Add the purified SHMT enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
The reaction product, 5,10-methylenetetrahydrofolate, can be measured directly by absorbance at 303 nm or coupled to a dehydrogenase to produce a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for (+)-SHIN1 by fitting the data to a dose-response curve. Confirm the lack of significant inhibition by this compound.
Cell Growth Inhibition Assay
This protocol outlines a typical procedure to assess the effect of SHMT inhibitors on cancer cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of (+)-SHIN1 on cell growth and to demonstrate the lack of antiproliferative effect of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(+)-SHIN1 and this compound stock solutions in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®, or MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete culture medium. A typical concentration range for (+)-SHIN1 is 1 nM to 100 µM. For this compound, test up to at least 30 µM.[2][3] Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the data to the DMSO control and plot the cell viability against the compound concentration.
-
Calculate the IC50 value for (+)-SHIN1. Confirm that this compound does not significantly inhibit cell growth at the tested concentrations.
Metabolite Extraction for LC-MS Analysis
This protocol describes a general method for extracting intracellular metabolites to study the metabolic effects of SHMT inhibition.
Objective: To quench cellular metabolism and extract polar metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS) to confirm the on-target effects of (+)-SHIN1, using this compound as a negative control.
Materials:
-
Cultured cells treated with DMSO, (+)-SHIN1, or this compound
-
Ice-cold saline (0.9% NaCl)
-
-80°C methanol/water extraction solution (80:20 v/v)
-
Cell scraper
-
Centrifuge
Procedure:
-
Treat cells with the desired concentrations of (+)-SHIN1 and this compound for the specified time (e.g., 24 hours).
-
Aspirate the culture medium and quickly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the samples and incubate on dry ice or at -80°C for at least 15 minutes.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to measure changes in key metabolites such as serine, glycine, and purine biosynthesis intermediates.[2]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to SHMT inhibition and the use of this compound as a negative control.
Caption: SHMT signaling pathway and points of inhibition by (+)-SHIN1.
Caption: Workflow for evaluating SHMT inhibitors using this compound.
Caption: Logical relationship between SHIN1 enantiomers and SHMT inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.bcm.edu [cdn.bcm.edu]
(-)-SHIN1: A Technical Guide to its Chemical Structure and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-SHIN1 is one of the enantiomers of the potent dual inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2), known as SHIN1. While its counterpart, (+)-SHIN1, demonstrates significant biological activity by disrupting one-carbon metabolism, this compound is largely inactive and serves as a crucial negative control in research settings. This technical guide provides a comprehensive overview of the chemical structure of this compound, its relationship to the active enantiomer, and its application in experimental protocols to validate the on-target effects of SHMT inhibition.
Chemical Structure
This compound is a pyrazolopyran-based small molecule. The chemical name for the racemic mixture of SHIN1 is 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile.[1] The two enantiomers, (+)-SHIN1 and this compound, possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.
Chemical Formula: C₂₄H₂₄N₄O₂[1]
Molecular Weight: 400.48 g/mol [1]
The general chemical structure of SHIN1 is depicted below. The stereocenter that distinguishes the (+) and (-) enantiomers is at the C4 position of the pyran ring.
Image Source: MedChemExpress
Biological Inactivity of this compound
Scientific literature consistently demonstrates that the biological activity of the SHIN1 racemate is almost exclusively due to the (+)-enantiomer. The (-)-enantiomer, this compound, shows no significant inhibition of SHMT1 and SHMT2 and, consequently, does not impact cell growth or the metabolic pathways regulated by these enzymes. This makes this compound an ideal negative control for in vitro and in vivo studies aiming to investigate the specific effects of SHMT inhibition by (+)-SHIN1.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of the SHIN1 racemate and its enantiomers against their primary targets and their effects on cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity of SHIN1 and its Enantiomers against Human SHMT1 and SHMT2
| Compound | Target | IC₅₀ (nM) |
| SHIN1 (racemic) | SHMT1 | 5[2] |
| SHMT2 | 13[2] | |
| (+)-SHIN1 | SHMT1 | Not explicitly stated, but is the active enantiomer |
| SHMT2 | Not explicitly stated, but is the active enantiomer | |
| This compound | SHMT1 | Inactive[3] |
| SHMT2 | Inactive[3] |
Table 2: Cellular Growth Inhibition (IC₅₀) of SHIN1 Enantiomers in HCT-116 Cells
| Compound | Cell Line | IC₅₀ (nM) |
| (+)-SHIN1 | HCT-116 (WT) | 870[1][3] |
| This compound | HCT-116 (WT) | > 30,000 (no significant effect up to 30 µM)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments used to characterize the effects of SHIN1 enantiomers.
SHMT Enzyme Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified SHMT1 and SHMT2.
Methodology:
-
Recombinant Enzyme Preparation: Purify recombinant human SHMT1 and SHMT2.
-
Reaction Mixture: Prepare a reaction buffer containing pyridoxal 5'-phosphate (PLP), L-serine, and tetrahydrofolate (THF).
-
Inhibitor Addition: Add varying concentrations of (+)-SHIN1, this compound, or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the purified SHMT enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Detection: Measure the rate of product formation (e.g., glycine or 5,10-methylenetetrahydrofolate) using a suitable method such as a coupled-enzyme assay with MTHFD2 and monitoring NADPH production by absorbance at 340 nm.
-
Data Analysis: Calculate the IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.
Cell Viability Assay
This assay assesses the effect of SHIN1 enantiomers on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (+)-SHIN1 and this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or a reagent for an ATP-based assay (e.g., CellTiter-Glo®).
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ values for each compound.
Metabolomic Analysis
This protocol allows for the investigation of changes in intracellular metabolite levels following treatment with SHIN1 enantiomers.
Methodology:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with (+)-SHIN1, this compound, or a vehicle control for a specified time.
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Quench metabolism by washing the cells with ice-cold saline.
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.
-
Data Analysis: Normalize the metabolite data to an internal standard and cell number or protein content. Compare the metabolite profiles of the different treatment groups to identify significant changes.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the one-carbon metabolism pathway targeted by SHIN1 and a typical experimental workflow for its evaluation.
Caption: One-Carbon Metabolism Pathway and the inhibitory action of (+)-SHIN1 on SHMT1 and SHMT2.
Caption: Experimental workflow to confirm the biological inactivity of this compound.
References
The Discovery and Biological Impact of SHIN1: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological impact of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). While the initial query specified the (-)-SHIN1 enantiomer, it is crucial to note that the biologically active form is the (+)-enantiomer, which is the focus of the vast majority of scientific literature. The (-)-enantiomer has been shown to be inactive.[1] This document will detail the development of SHIN1, its effects on one-carbon metabolism, and its potential as a therapeutic agent, particularly in oncology.
Discovery and Development
SHIN1, also known as RZ-2994, was developed from a pyrazolopyran scaffold originally identified as an inhibitor of plant SHMT.[2] Through optimization for human SHMT1 and SHMT2, researchers identified SHIN1 as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[2][3]
Chemical Properties:
-
Molecular Weight: 400.48 g/mol
-
Formula: C₂₄H₂₄N₄O₂
-
CAS Number: 2146095-85-2
Mechanism of Action: Inhibition of One-Carbon Metabolism
SHIN1 exerts its biological effects through the competitive inhibition of SHMT1 and SHMT2.[3] These enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[4] By blocking this step, SHIN1 disrupts the production of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular processes.[3] This leads to cell cycle arrest and a reduction in cancer cell proliferation.[3][5]
The inhibition of SHMT by (+)-SHIN1 has been shown to phenocopy the metabolic consequences of genetic SHMT deletion.[1] Isotope tracing studies have confirmed that (+)-SHIN1 blocks the production of glycine from serine and its subsequent incorporation into glutathione and ADP.[2]
Quantitative Data on Biological Activity
The inhibitory activity of SHIN1 has been quantified in various assays, demonstrating its high potency.
| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |
| Human SHMT1 | Biochemical Assay | 5 nM | [6][7] |
| Human SHMT2 | Biochemical Assay | 13 nM | [6][7] |
| HCT-116 (wild-type) | Cell Growth Inhibition | 870 nM | [7][8] |
| HCT-116 (SHMT2 knockout) | Cell Growth Inhibition | ~10-50 nM | [1][6][8] |
| 8988T (pancreatic cancer) | Cell Growth Inhibition | <100 nM | [1] |
Experimental Protocols
Cell Growth Inhibition Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of SHIN1 on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of SHIN1 (e.g., from 1 nM to 10,000 nM) for a period of 24 to 72 hours.[6]
-
Viability Assessment: Cell viability is assessed using a suitable method. For instance, a Cell Counting Kit-8 (CCK-8) assay can be used to measure metabolic activity, or direct cell counting with Trypan blue exclusion can be performed.[5][6]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.
Isotope Tracing Analysis
This protocol is used to trace the metabolic fate of labeled substrates, such as U-¹³C-serine, to confirm the on-target effects of SHIN1.
Procedure:
-
Cell Culture: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as U-¹³C-serine.
-
Treatment: Cells are co-incubated with the labeled substrate and either a vehicle control (DMSO) or SHIN1 (e.g., 5 µM) for a specified period (e.g., 24 hours).[2]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the stable isotope into downstream metabolites, such as ADP and glutathione.[2]
-
Data Interpretation: A reduction in the labeled fraction of downstream metabolites in SHIN1-treated cells compared to control cells indicates inhibition of the metabolic pathway.
Therapeutic Potential and Limitations
SHIN1 has demonstrated significant anti-proliferative effects in various cancer cell lines, including colon cancer, pancreatic cancer, and diffuse large B-cell lymphoma.[1][5][8] Its efficacy is particularly pronounced in cell lines with a metabolic vulnerability related to glycine import or a reliance on SHMT1.[1] Furthermore, SHIN1 has been shown to act synergistically with chemotherapeutic agents like 5-fluorouracil (5-Fu) in preclinical models of gastric cancer.[5][9]
Despite its promising in vitro activity, SHIN1 has shown poor in vivo antitumor efficacy, which is likely due to unfavorable pharmacokinetics and metabolic instability.[8] It is also noted to be unstable in liver microsome assays.[7] These limitations have spurred the development of next-generation SHMT inhibitors, such as SHIN2, with improved in vivo properties.[8]
Note on SLFN14
The user's query mentioned the synthesis of this compound for SLFN14 degradation. Based on the available scientific literature, there is no established link between SHIN1 and the protein SLFN14. SLFN14 is identified as an endoribonuclease involved in ribosomal RNA degradation, and its mutations are associated with inherited thrombocytopenia.[10][11] The mechanism of action of SHIN1 is confined to the inhibition of SHMT and the disruption of one-carbon metabolism.
References
- 1. pnas.org [pnas.org]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of the novel endoribonuclease SLFN14 and its disease-causing mutations in ribosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosome dysfunction underlies SLFN14-related thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (-)-SHIN1 as a Critical Negative Control in One-Carbon Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for cell proliferation, survival, and maintenance. These pathways, which involve the transfer of one-carbon units, are critical for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions. Serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a key enzyme in this network. It catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a primary source of one-carbon units. Given the elevated demand for these building blocks in rapidly proliferating cancer cells, SHMT has emerged as a promising therapeutic target.
This technical guide focuses on the indispensable role of (-)-SHIN1, the inactive enantiomer of the potent dual SHMT1/2 inhibitor (+)-SHIN1, in the rigorous investigation of one-carbon metabolism. Understanding the function of this compound as a negative control is paramount for the accurate interpretation of experimental data and for validating the on-target effects of its active counterpart, thereby ensuring the reliability of studies aimed at developing novel cancer therapeutics.
Core Concepts: The Significance of a Negative Control
In pharmacological and metabolic studies, it is crucial to distinguish between the specific effects of a drug or inhibitor on its intended target and any non-specific or off-target effects. This is where a negative control becomes invaluable. This compound serves this purpose by being structurally almost identical to the active inhibitor (+)-SHIN1 but lacking significant inhibitory activity against SHMT1 and SHMT2. By comparing the cellular or biochemical effects of (+)-SHIN1 to those of this compound, researchers can confidently attribute any observed changes to the specific inhibition of SHMT.
Data Presentation: Quantitative Analysis of SHIN1 Enantiomers
The following tables summarize the quantitative data, highlighting the differential activity of the (+) and (-) enantiomers of SHIN1.
Table 1: Biochemical Inhibitory Activity of SHIN1 Enantiomers against Human SHMT1 and SHMT2
| Compound | Target | IC50 (nM) |
| (+)-SHIN1 | SHMT1 | 5[1] |
| SHMT2 | 13[1] | |
| This compound | SHMT1 | >10,000 |
| SHMT2 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for this compound is inferred from its established lack of activity in biochemical assays.
Table 2: Comparative Effects of SHIN1 Enantiomers on Cancer Cell Proliferation
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT-116 | Colon Carcinoma | (+)-SHIN1 | 0.870[1] |
| This compound | >30[1] |
IC50 values in cell-based assays represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a negative control are provided below.
Protocol 1: In Vitro SHMT Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of (+)-SHIN1 and this compound on the enzymatic activity of recombinant human SHMT1 and SHMT2.
Materials:
-
Recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
(+)-SHIN1 and this compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, and THF.
-
Add varying concentrations of (+)-SHIN1 and this compound (e.g., from 0.1 nM to 100 µM) to the wells of the microplate. Include a DMSO-only control.
-
Add the SHMT enzyme (either SHMT1 or SHMT2) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-serine to each well.
-
Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which is coupled to the production of 5,10-methylenetetrahydrofolate.
-
Calculate the percentage of inhibition for each concentration of the inhibitors relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a suitable equation.
Protocol 2: Cell Proliferation (Growth Inhibition) Assay
Objective: To assess the effect of (+)-SHIN1 and this compound on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
(+)-SHIN1 and this compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 and this compound in cell culture medium. A typical concentration range for (+)-SHIN1 would be 0.01 µM to 100 µM, while for this compound, a high concentration (e.g., 30 µM or higher) is used to confirm its inactivity.[1] Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 values for each compound.
Protocol 3: Metabolomic Analysis using Isotope Tracing
Objective: To trace the metabolic fate of key nutrients and assess the impact of SHMT inhibition by (+)-SHIN1, using this compound as a negative control.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Culture medium with and without the metabolite of interest (e.g., serine)
-
Isotopically labeled metabolite (e.g., U-13C-serine)
-
(+)-SHIN1 and this compound dissolved in DMSO
-
6-well cell culture plates
-
Metabolite extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in 6-well plates and grow to a desired confluency.
-
Replace the medium with fresh medium containing either U-13C-serine.
-
Treat the cells with a specific concentration of (+)-SHIN1 (e.g., 5 µM), this compound (e.g., 5 µM), or DMSO as a vehicle control.[1]
-
Incubate for a defined period (e.g., 24 hours) to allow for metabolic labeling.
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract the metabolites by adding ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts by LC-MS to determine the levels of various metabolites and their isotopic labeling patterns.
-
Compare the metabolic profiles of cells treated with (+)-SHIN1, this compound, and DMSO to identify specific changes caused by SHMT inhibition. For example, inhibition by (+)-SHIN1 is expected to block the conversion of 13C-serine to 13C-glycine.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: One-Carbon Metabolism Pathway and the Action of (+)-SHIN1.
Experimental Workflow Diagram
Caption: Workflow for Validating SHMT Inhibition Using this compound.
Conclusion
The study of one-carbon metabolism and the development of targeted inhibitors like (+)-SHIN1 hold immense promise for cancer therapy. However, the scientific rigor of such research hinges on the appropriate use of controls. This compound, as the inactive enantiomer, is an elegant and essential tool for dissecting the specific, on-target effects of SHMT inhibition. By consistently including this compound in experimental designs, researchers can ensure the validity of their findings, paving the way for the confident development of novel and effective treatments that exploit the metabolic vulnerabilities of cancer cells.
References
The Enigmatic Inactivity of (-)-SHIN1: A Stereochemical Investigation into SHMT Inhibition in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the biological inactivity of the (-)-enantiomer of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). While its counterpart, (+)-SHIN1, demonstrates significant anti-proliferative effects in cancer cells by disrupting one-carbon metabolism, (-)-SHIN1 remains largely inert. Understanding this stereospecificity is crucial for the rational design of targeted cancer therapeutics. This document will delve into the quantitative data supporting this inactivity, provide detailed experimental protocols for assessing SHIN1's effects, and visualize the underlying biochemical pathways and experimental workflows.
Data Presentation: A Comparative Analysis of SHIN1 Enantiomers
The biological activity of SHIN1 is exquisitely dependent on its stereochemistry. The available data unequivocally demonstrates that only the (+)-enantiomer possesses the ability to inhibit SHMT and subsequently suppress cancer cell growth. The (-)-enantiomer, in stark contrast, is inactive.
| Enantiomer | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HCT-116 (Colon Carcinoma) | Cell Growth Inhibition | 72h | No significant effect on growth at doses up to 30 µM. | [1] |
| (+)-SHIN1 | HCT-116 (Colon Carcinoma) | Cell Growth Inhibition | 72h | IC50 = 870 nM | [1][2] |
| (+)-SHIN1 | 8988T (Pancreatic Cancer) | Cell Growth Inhibition | 72h | Impairs cell growth at concentrations <100 nM. | [1] |
| (+)-SHIN1 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Growth Inhibition | 72h | Particularly sensitive; median IC50 of 4 µM across B-cell lymphoma lines. | [3] |
Note: While extensive IC50 data for this compound across multiple cell lines is not widely published, its inactivity in HCT-116 cells is a key indicator of its general biological inertness. Further studies with a related compound, SHIN2, also demonstrate that the (-) enantiomer is inactive in blocking cell proliferation and inducing metabolic changes consistent with SHMT inhibition.
Experimental Protocols
SHMT Enzymatic Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SHMT1 and SHMT2.
Materials:
-
Purified recombinant human SHMT1 and SHMT2
-
Substrate solution: 25 mM TEA (pH 7.5), 500 µM 5,10-methylenetetrahydrofolate (meTHF), 1,800 µM glycine
-
Enzyme solution: 25 mM TEA (pH 7.5), 10 nM SHMT1 or SHMT2
-
Test compounds: (+)-SHIN1 and this compound dissolved in DMSO
-
Quenching solution: 10% trichloroacetic acid in acetonitrile (ACN)
-
384-well plates
-
Mass spectrometer (e.g., Rapidfire 365)
Procedure:
-
Add test compounds at various concentrations (and a DMSO control) to the wells of a 384-well plate.
-
Add 15 µL of the substrate solution to each well.
-
Initiate the reaction by adding 15 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Quench the reaction by adding 30 µL of the quenching solution.
-
Quantify the production of serine using mass spectrometry.
-
Calculate the IC50 values for each compound against each SHMT isoform.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the SHIN1 enantiomers on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, 8988T, DLBCL cell lines)
-
Complete cell culture medium
-
Test compounds: (+)-SHIN1 and this compound dissolved in DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of (+)-SHIN1 and this compound (and a DMSO control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
Western Blot Analysis of SHMT1 and SHMT2 Expression
This protocol is for determining the protein levels of SHMT1 and SHMT2 in cancer cells.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHMT1 and anti-SHMT2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
LC-MS Based Metabolomics Analysis
This protocol outlines a general workflow to analyze the metabolic changes in cancer cells upon treatment with SHIN1 enantiomers.
Materials:
-
Cancer cells treated with (+)-SHIN1, this compound, or DMSO
-
Isotopically labeled serine (e.g., ¹³C-serine) for tracer studies
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cancer cells and treat with the respective compounds. For tracer studies, supplement the medium with ¹³C-serine.
-
After the desired incubation period, quench the metabolism and extract the intracellular metabolites using the extraction solvent.
-
Separate the metabolites using liquid chromatography.
-
Detect and quantify the metabolites using mass spectrometry.
-
Analyze the data to identify changes in the levels of metabolites in the one-carbon pathway, nucleotide biosynthesis, and related pathways. Compare the metabolic profiles of cells treated with (+)-SHIN1, this compound, and DMSO.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: One-carbon metabolism pathway and the inhibitory action of (+)-SHIN1.
Caption: Workflow for comparing the biological activity of SHIN1 enantiomers.
Caption: Logical diagram illustrating the stereoselectivity of SHIN1.
References
(-)-SHIN1: A Technical Guide to a Potent Dual Inhibitor of Serine Hydroxymethyltransferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-SHIN1, a potent and specific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. Its ability to disrupt one-carbon metabolism has made it a significant tool in cancer research and for studying cellular metabolism. This document details its chemical properties, mechanism of action, and effects on cellular systems, along with detailed experimental protocols for its study.
Core Compound Information
This compound, also known as RZ-2994, is a pyrazolopyran-based compound that acts as a competitive inhibitor of SHMT1 and SHMT2.[1]
| Property | Value | Source |
| CAS Number | 2146095-85-2 | [2][3][4][5] |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [2][3][6][7] |
| Molecular Weight | 400.47 g/mol | [2][4][5][6][7] |
Mechanism of Action and Biological Effects
This compound exerts its biological effects by inhibiting the conversion of serine to glycine, a critical step in one-carbon metabolism. This reaction, catalyzed by SHMT, is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[1][8] By blocking both SHMT1 and SHMT2, this compound effectively depletes the cellular pool of one-carbon units, leading to:
-
Inhibition of Nucleotide Synthesis: The disruption of one-carbon flux leads to a scarcity of essential building blocks for DNA and RNA, causing cell cycle arrest.[1][9]
-
Induction of Oxidative Stress: The inhibition of mitochondrial SHMT2 can affect the cellular redox state, as this pathway is a source of NADPH, which is crucial for regenerating antioxidants like glutathione.[1]
-
Suppression of Cancer Cell Growth: Due to their high proliferation rates and metabolic demands, many cancer cells are particularly vulnerable to the effects of SHMT inhibition. This compound has been shown to inhibit the growth of various cancer cell lines.[9][10]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines.
| Target/Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Source |
| Human SHMT1 | - | 5 | Biochemical inhibitory activity. | [1][3][4][6] |
| Human SHMT2 | - | 13 | Biochemical inhibitory activity. | [1][3][4][6] |
| HCT-116 | Colorectal Carcinoma | 870 | The active (+) enantiomer. | [3][11] |
| HCT-116 (SHMT2 deletion) | Colorectal Carcinoma | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. | [11] |
| 8988T | Pancreatic Cancer | < 100 | These cells are highly dependent on SHMT1. | [11][12] |
| H1299 (FRAT1-overexpressing) | Non-small cell lung cancer | 600 | - | [3] |
Signaling Pathway and Metabolic Impact
The inhibition of SHMT1 and SHMT2 by this compound has a cascading effect on cellular metabolism, primarily by disrupting the folate and methionine cycles. This leads to a depletion of downstream metabolites crucial for proliferation.
Caption: Impact of this compound on One-Carbon Metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (WST-1 Method)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Culture cells in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate in a humidified atmosphere at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Metabolomics Analysis using LC-MS
This protocol outlines a general workflow for analyzing the metabolic changes in cells treated with this compound.
Caption: Metabolomics Experimental Workflow.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.
-
Rapidly quench metabolism by washing the cells with ice-cold saline.
-
Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Centrifuge the cell lysate to pellet proteins and debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate metabolites using a suitable column (e.g., HILIC for polar metabolites).
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
-
Data Processing and Analysis:
-
Use bioinformatics software to perform peak picking, alignment, and normalization of the raw LC-MS data.
-
Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify metabolites that are significantly altered by this compound treatment.
-
Identify the altered metabolites by comparing their mass-to-charge ratio and retention time to a metabolite database.
-
Perform pathway analysis to understand the biological implications of the metabolic changes.
-
Western Blotting for SHMT1 and SHMT2 Expression
This protocol is for determining the protein levels of SHMT1 and SHMT2 in cells.
-
Protein Extraction:
-
Lyse cells treated with this compound or vehicle control in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SHMT1 and SHMT2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. SHIN1 - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. SHIN1 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Clarification on the Mechanism of Action of SHIN1
It is important to clarify a common point of confusion regarding the small molecule inhibitor (-)-SHIN1. The biologically active enantiomer is, in fact, (+)-SHIN1 , which functions as a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Its counterpart, this compound, is often utilized in experiments as a negative control to ensure that the observed cellular effects are specifically due to the inhibition of the one-carbon metabolism pathway by (+)-SHIN1.
The role of a "molecular glue" that induces the degradation of the splicing factor RBM39 is not attributed to SHIN1. This mechanism of action belongs to a different class of compounds known as arylsulfonamides , with indisulam being a key example. These compounds induce proximity between RBM39 and the E3 ubiquitin ligase substrate receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.
To provide comprehensive guidance, this document is structured into two main sections:
-
Part 1: Application Notes and Protocols for (+)-SHIN1 , focusing on its use as an SHMT1/2 inhibitor in cell culture experiments.
-
Part 2: Application Notes and Protocols for Arylsulfonamides (e.g., Indisulam) , detailing their application as molecular glue degraders of RBM39.
Part 1: Application Notes and Protocols for (+)-SHIN1, an SHMT1/2 Inhibitor
Introduction
(+)-SHIN1 is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] These enzymes are crucial for one-carbon metabolism, catalyzing the reversible conversion of serine to glycine, which generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital cellular processes.[2] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts this metabolic pathway, leading to a depletion of downstream metabolites critical for cellular proliferation, ultimately inducing cell cycle arrest and suppressing the growth of various cancer cell lines.[1][2] Due to its poor in vivo stability, (+)-SHIN1 is primarily recommended for in vitro cell culture experiments.[3][4] For in vivo studies, the more stable analog, SHIN2, is a suitable alternative.[4]
Mechanism of Action Signaling Pathway
Caption: Mechanism of (+)-SHIN1 action.
Quantitative Data
Table 1: Biochemical Inhibitory Activity of (+)-SHIN1
| Target | IC50 (nM) |
| Human SHMT1 | 5 |
| Human SHMT2 | 13 |
| (Data sourced from MedchemExpress and BenchChem)[1][5] |
Table 2: Cell-Based Inhibitory Activity of (+)-SHIN1
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT-116 | Colon Cancer | 870 | Wild-type cells.[6] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | 10 | Demonstrates reliance on SHMT1 in the absence of SHMT2.[5] |
| 8988T | Pancreatic Cancer | <100 | These cells have defects in mitochondrial folate metabolism and are highly dependent on SHMT1.[3] |
| Various B-cell malignancies | Lymphoma | - | Particularly sensitive to SHMT inhibition.[5] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with (+)-SHIN1
-
Reagent Preparation:
-
Prepare a stock solution of (+)-SHIN1 in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[5]
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).
-
-
Treatment:
-
Remove the old medium and add the medium containing the desired concentrations of (+)-SHIN1.
-
Include a vehicle control (DMSO) at the same final concentration as the highest (+)-SHIN1 treatment.
-
For mechanistic studies, consider including a negative control with this compound at the same concentrations.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3][5]
-
Protocol 2: Cell Viability/Proliferation Assay (e.g., CCK-8 or Trypan Blue)
-
Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Treatment: Treat cells with a range of (+)-SHIN1 concentrations (e.g., 1 nM to 10,000 nM) for 24-72 hours.[5]
-
Measurement:
-
For adherent cells: Use a colorimetric assay like CCK-8 or MTT, or a fluorescence-based assay. Follow the manufacturer's instructions.
-
For suspension cells: Use Trypan blue exclusion assay to count viable cells.[3]
-
-
Data Analysis: Normalize the results to the vehicle-treated control. Calculate the IC50 value using a four-parameter logistic regression model.[7][8]
Protocol 3: Western Blot Analysis of Downstream Effects
-
Treatment: Treat cells in 6-well plates with (+)-SHIN1 (e.g., 25 µM) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: Perform standard SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting with antibodies against proteins involved in mitochondrial function (e.g., MTCO1, COX-IV) or cell cycle regulation.[9]
Experimental Workflow
Caption: Experimental workflow for (+)-SHIN1.
Part 2: Application Notes and Protocols for Arylsulfonamides (e.g., Indisulam) as Molecular Glue Degraders of RBM39
Introduction
Indisulam is an arylsulfonamide that functions as a "molecular glue," a novel class of small molecules that induce or stabilize protein-protein interactions.[10][11] Specifically, indisulam binds to the DCAF15 E3 ubiquitin ligase substrate receptor and alters its surface to create a new binding site for the splicing factor RBM39.[10][12] This induced proximity results in the polyubiquitination of RBM39, marking it for degradation by the proteasome.[12] The degradation of RBM39 leads to widespread changes in pre-mRNA splicing, causing cell cycle arrest and apoptosis in susceptible cancer cells, particularly those dependent on RBM39 for survival.[12][13] The efficacy of indisulam is correlated with both the dependency on RBM39 and the expression level of DCAF15.[12]
Mechanism of Action Signaling Pathway
Caption: Indisulam molecular glue mechanism.
Quantitative Data
Table 3: Cell-Based Activity of Indisulam
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| KELLY | Neuroblastoma | ~1.25 | DCAF15-dependent cell growth inhibition.[14] |
| Various Neuroblastoma Lines | Neuroblastoma | - | Generally show high sensitivity to indisulam.[12] |
| HCT-116 | Colon Cancer | - | Used in studies to demonstrate RBM39 degradation. |
Experimental Protocols
Protocol 1: Inducing RBM39 Degradation
-
Reagent Preparation:
-
Prepare a stock solution of indisulam in DMSO (e.g., 10 mM). Store at -20°C.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with indisulam (e.g., 1-10 µM) for various time points (e.g., 4, 8, 16, 24 hours) to observe the degradation kinetics of RBM39.
-
Include a vehicle control (DMSO).
-
For a robust experiment, use a DCAF15 knockout cell line as a negative control to demonstrate that the degradation is DCAF15-dependent.[14]
-
-
Analysis by Western Blot:
-
Harvest cells at each time point and prepare protein lysates as described in Part 1, Protocol 3.
-
Perform Western blotting using a primary antibody specific for RBM39. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify band intensity to determine the percentage of RBM39 degradation relative to the vehicle control.
-
Protocol 2: Analysis of Splicing Changes by RT-PCR
-
Treatment and RNA Extraction:
-
Treat cells with indisulam (e.g., 5 µM) for 24 hours.[15]
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol or a column-based method).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]
-
-
PCR Amplification:
-
Design primers that flank a known RBM39-dependent alternative splicing event (e.g., exon skipping in CDK4).[14]
-
Perform PCR to amplify the target region.
-
-
Analysis:
-
Analyze the PCR products on an agarose gel. A shift in band size between the control and treated samples indicates a change in splicing.[14]
-
Experimental Workflow
Caption: Workflow for Indisulam experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the power of drug toxicity measurements by quantitative nuclei imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How a Cancer Drug Targets Proteins for Degradation [als.lbl.gov]
- 11. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overlaid Transcriptional and Proteome Analyses Identify Mitotic Kinesins as Important Targets of Arylsulfonamide-Mediated RBM39 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro SHMT Assay Using (-)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of compounds against serine hydroxymethyltransferase (SHMT), with a specific focus on the potent inhibitor (-)-SHIN1.
Introduction
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This function is vital for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making SHMT a compelling target in cancer therapy.[2] Mammalian cells have two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3]
This compound (also known as SHIN1 or RZ-2994) is a potent, stereospecific, small-molecule dual inhibitor of human SHMT1 and SHMT2.[2][4] It acts as a folate-competitive inhibitor and has demonstrated efficacy in blocking the growth of various cancer cell lines by disrupting one-carbon metabolism.[4][5] These notes provide a detailed protocol for an in vitro SHMT inhibition assay using this compound as a reference compound, enabling the evaluation of new potential SHMT inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against SHMT enzymes and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Human SHMT Isoforms
| Isoform | IC50 (nM) | Reference(s) |
| SHMT1 | 5 | [6][7] |
| SHMT2 | 13 | [6][7] |
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1
| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference(s) |
| HCT-116 (Wild-type) | Colon Cancer | 870 | Efficacy is primarily due to SHMT2 inhibition. | [5][8] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | ~10 | Demonstrates potent inhibition of cytosolic SHMT1. | [5][8] |
| 8988T | Pancreatic Cancer | < 100 | Relies on SHMT1 due to defects in the mitochondrial folate pathway. | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | B-cell Lymphoma | Not specified | Particularly sensitive to SHMT inhibition due to defective glycine import. | [4] |
Signaling and Metabolic Consequences of SHMT Inhibition by this compound
Inhibition of SHMT1 and SHMT2 by this compound disrupts the primary pathway for generating one-carbon units from serine. This leads to a depletion of 5,10-CH2-THF, which is a crucial cofactor for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] The blockade of this pathway leads to an accumulation of upstream metabolites and can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5]
References
- 1. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Modelling of SHMT1 riboregulation predicts dynamic changes of serine and glycine levels across cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of serine hydroxymethyltransferase and reduced folate pools in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-SHIN1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (-)-SHIN1 stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), crucial enzymes in one-carbon metabolism.[1][2] Adherence to these guidelines is essential for ensuring the accuracy and reproducibility of experimental results.
Compound Data and Solubility
This compound is a small molecule with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile.[1] For optimal experimental outcomes, it is critical to begin with accurately prepared stock solutions. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Synonyms | RZ-2994 | [3][4][5] |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [1] |
| Molecular Weight | 400.48 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | Soluble to 50 mM. Other reported values include 66.67 mg/mL (166.48 mM), 80 mg/mL (199.76 mM), and ≥ 100 mg/mL (249.71 mM) | [3][4][6][7] |
| Storage (Powder) | Store at -20°C for up to 3 years | [3][6] |
| Storage (DMSO Stock Solution) | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [3][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common concentration for various in vitro and cell-based assays.
Materials:
-
This compound powder
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before use, allow the vial of this compound powder to reach room temperature to prevent condensation of atmospheric moisture, which can affect solubility and stability.[6]
-
Weighing: In a suitable weighing vessel, carefully weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.005 mg of this compound (based on a molecular weight of 400.48 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber or foil-wrapped vial.
-
Add the calculated volume of anhydrous, sterile DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.005 mg of this compound. Note: It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce the solubility of the compound.[3][7]
-
-
Ensuring Complete Solubilization:
-
Tightly cap the vial and vortex the solution for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]
-
-
Storage and Aliquoting:
-
Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[3][7]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage (up to 2 years), store the aliquots at -80°C. For shorter-term storage (up to 1 year), -20°C is adequate.[3]
-
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[10][11] These enzymes are central to one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2][12] By inhibiting SHMT1 and SHMT2, this compound disrupts the conversion of serine to glycine and the simultaneous production of one-carbon units.[2] This leads to a depletion of the building blocks necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting cancer cell proliferation.[13][14] In some cancer cell lines, inhibition of SHMT by this compound has also been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway.[15]
Caption: this compound inhibits SHMT1 and SHMT2.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing a this compound DMSO stock solution in cell-based assays.
Caption: Workflow for using this compound in assays.
References
- 1. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (-)-SHIN1 in HCT-116 Cell Line Studies
Introduction
(-)-SHIN1 is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1. In cancer research, particularly in studies involving the HCT-116 human colorectal carcinoma cell line, this compound serves as an essential negative control to demonstrate the on-target specificity of its active counterpart, (+)-SHIN1. By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the one-carbon metabolic pathway, leading to the depletion of essential precursors for nucleotide biosynthesis and ultimately suppressing cancer cell proliferation. The use of this compound, which does not exhibit significant inhibitory activity against SHMT1/2, is crucial for validating that the observed cellular effects of (+)-SHIN1 are a direct result of SHMT inhibition and not due to off-target or non-specific interactions.
These application notes provide detailed protocols for utilizing this compound in HCT-116 cell-based assays to ensure rigorous and well-controlled experiments.
Mechanism of Action of the Active Enantiomer, (+)-SHIN1
(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This inhibition blocks the conversion of serine to glycine and the simultaneous production of 5,10-methylenetetrahydrofolate, a key one-carbon donor for the synthesis of purines and thymidylate.[1] The disruption of this pathway leads to cell cycle arrest and a reduction in cancer cell proliferation.[1][2] In HCT-116 cells, the efficacy of (+)-SHIN1 is primarily attributed to its inhibition of SHMT2.[3]
Quantitative Data
The following table summarizes the inhibitory activity of SHIN1 against HCT-116 cells. As the inactive enantiomer, this compound is expected to have a significantly higher or no measurable IC50 value.
| Compound | Cell Line | Assay | IC50 | Citation |
| (+)-SHIN1 | HCT-116 (Wild-Type) | Proliferation | 870 nM | [3] |
| (+)-SHIN1 | HCT-116 (SHMT2 knockout) | Proliferation | ~10 nM | [3] |
| This compound | HCT-116 (Wild-Type) | Proliferation | No significant inhibition | [4] |
Experimental Protocols
HCT-116 Cell Culture
Materials:
-
HCT-116 cell line (ATCC CCL-247)
-
McCoy's 5a Medium Modified (ATCC 30-2007)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture HCT-116 cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture cells when they reach 70-90% confluency.
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 0.25% Trypsin-EDTA. Incubate until cells detach.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates for experiments.[5]
Preparation of this compound and (+)-SHIN1 Stock Solutions
Materials:
-
This compound compound
-
(+)-SHIN1 compound
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of both this compound and (+)-SHIN1 in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
Materials:
-
HCT-116 cells
-
96-well plates
-
This compound and (+)-SHIN1
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound and (+)-SHIN1 in complete growth medium. A vehicle control (DMSO) should also be prepared with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the cells and replace it with the medium containing the compounds or the DMSO control.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).[6]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and dissolve the formazan crystals in DMSO.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blot Analysis
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound and (+)-SHIN1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SHMT1, anti-SHMT2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed HCT-116 cells in 6-well plates and treat with this compound, (+)-SHIN1, or DMSO control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound and (+)-SHIN1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat HCT-116 cells with this compound, (+)-SHIN1, or DMSO control for the desired duration.
-
Harvest both adherent and floating cells.[5]
-
Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer.[5]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubate in the dark at room temperature for 15 minutes.[5]
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stephanthraniline A suppresses proliferation of HCT116 human colon cancer cells through induction of caspase-dependent apoptosis, dysregulation of mitochondrial function, cell cycle arrest and regulation of Akt/p38 signaling pathways [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-SHIN1 in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-SHIN1 is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, (+)-SHIN1. In metabolic flux analysis studies, this compound serves as a crucial negative control to demonstrate that the observed metabolic effects are due to the specific, on-target inhibition of SHMT by (+)-SHIN1.[1] SHMT1 (cytosolic) and SHMT2 (mitochondrial) are key enzymes in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2] This reaction is a primary source of 1C units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2][3] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the flux through this central metabolic node, leading to downstream effects on nucleotide biosynthesis and redox balance.[2] Metabolic flux analysis, often employing stable isotope tracers, allows for the quantitative tracking of metabolic pathways and can elucidate the precise impact of SHMT inhibition by (+)-SHIN1, with this compound confirming the specificity of these effects.
Mechanism of Action
(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both SHMT1 and SHMT2.[2] Its inhibition of these enzymes blocks the production of 1C units from serine, leading to a depletion of metabolites crucial for cellular proliferation.[2] This disruption in 1C flux has been shown to induce cell cycle arrest and suppress the growth of various cancer cell lines.[2][4] The inactive enantiomer, this compound, does not significantly inhibit SHMT activity or cell growth at comparable concentrations, making it an ideal negative control in experiments.[1]
Quantitative Data
The following tables summarize the inhibitory activity of (+)-SHIN1 and its effects on cancer cell proliferation.
Table 1: Inhibitory Activity of (+)-SHIN1 against Human SHMT Isoforms
| Enzyme | IC₅₀ (nM) |
| hSHMT1 | 5 |
| hSHMT2 | 13 |
| Source: MedchemExpress[5] |
Table 2: Growth Inhibition (IC₅₀) of (+)-SHIN1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Notes |
| HCT-116 (WT) | Colon Cancer | 870 | Primarily due to SHMT2 inhibition.[3] |
| HCT-116 (ΔSHMT2) | Colon Cancer | < 50 | Potent inhibition of SHMT1.[1] |
| 8988T | Pancreatic Cancer | < 100 | Cells are dependent on SHMT1 due to defects in mitochondrial folate metabolism.[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | B-cell Lymphoma | - | Particularly sensitive to SHMT inhibition due to defective glycine import.[1][3] |
Table 3: Effect of (+)-SHIN1 on Metabolite Levels in HCT-116 Cells
| Metabolite | Change upon (+)-SHIN1 Treatment |
| Purine Intermediates | Increase |
| Xanthosine, Guanosine | Increase |
| Homocysteine | Increase |
| N-carbamoyl-aspartate | Decrease |
| Nucleotide Triphosphates | Decrease |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Increase |
| Source: Ducker et al., 2017[1] |
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism and SHMT Inhibition
Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN1.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for metabolic flux analysis with SHIN1.
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, Jurkat, or DLBCL lines) in appropriate culture vessels and media. For adherent cells like HCT-116, allow them to attach overnight. For suspension cells like Jurkat, seed at a density of 2 x 10⁶ cells in 2 mL of media for drug treatment experiments.[1]
-
Preparation of SHIN1 Stock Solutions: Prepare stock solutions of (+)-SHIN1 and this compound in DMSO. Store at -80°C for long-term storage or -20°C for up to a year.[5]
-
Drug Treatment: The following day, treat the cells with the desired concentrations of (+)-SHIN1, this compound (as a negative control), or DMSO (as a vehicle control). A typical concentration for (+)-SHIN1 is 5-10 µM.[1] For this compound, use the same concentration as (+)-SHIN1 to serve as a proper control.
-
Incubation: Incubate the cells for the desired period, typically 24 to 72 hours, depending on the experimental endpoint.[1]
Protocol 2: Isotope Tracing with U-¹³C-Serine
-
Preparation of Labeled Media: Prepare culture media containing a stable isotope-labeled tracer. For tracing the flux through SHMT, universally labeled serine (U-¹³C-Serine) is commonly used.
-
Media Exchange: After the initial drug treatment period (e.g., 24 hours), replace the standard culture medium with the isotope-labeled medium containing the same concentrations of (+)-SHIN1, this compound, or DMSO.
-
Labeling Incubation: Incubate the cells in the labeled medium for a defined period, for example, 24 hours, to allow for the incorporation of the isotopic label into downstream metabolites.[1]
Protocol 3: Metabolite Extraction
-
Cell Harvesting:
-
Adherent Cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, wash with ice-cold PBS, and then resuspend the cell pellet in a cold extraction solvent.
-
-
Lysis and Protein Precipitation: Vortex the cell lysates and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the lysates at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble metabolites.
-
Drying: Dry the metabolite extracts, for example, using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
Protocol 4: LC-MS Based Metabolomics and Metabolic Flux Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent).
-
LC-MS Analysis: Analyze the reconstituted samples using a liquid chromatography-mass spectrometry (LC-MS) system. Use appropriate chromatography methods (e.g., HILIC for polar metabolites) and MS settings to detect and quantify the metabolites of interest and their isotopologues.
-
Data Processing: Process the raw LC-MS data to identify metabolites and determine their relative abundances and isotopic labeling patterns. Software such as MAVEN can be used for this purpose.
-
Metabolic Flux Modeling: Utilize the isotopic labeling data to calculate metabolic fluxes. This typically involves using software packages (e.g., INCA, VANTED) that fit the experimental labeling data to a metabolic network model to estimate the reaction rates (fluxes).
Applications and Expected Outcomes
The use of (+)-SHIN1 in metabolic flux analysis, with this compound as a negative control, can provide valuable insights into:
-
On-target effects of SHMT inhibition: By comparing the metabolic profiles of cells treated with (+)-SHIN1 and this compound, researchers can confirm that the observed changes are due to the specific inhibition of SHMT.
-
Identification of metabolic vulnerabilities: As demonstrated with DLBCL and certain pancreatic cancer cell lines, this approach can uncover specific metabolic dependencies that can be exploited for therapeutic purposes.[1][3] For instance, DLBCL cells' sensitivity to (+)-SHIN1 is linked to their defective glycine import.[1]
-
Elucidation of metabolic reprogramming: Metabolic flux analysis can reveal how cancer cells adapt their metabolism in response to SHMT inhibition, potentially identifying mechanisms of resistance.
-
Evaluation of drug efficacy: The degree of flux disruption through the one-carbon pathway can serve as a quantitative measure of the target engagement and efficacy of SHMT inhibitors.
In a typical experiment, treatment with (+)-SHIN1 is expected to lead to:
-
A significant decrease in the production of glycine from serine.[1]
-
An accumulation of upstream purine biosynthetic intermediates like AICAR.[2]
-
A reduction in the levels of nucleotide triphosphates.[1]
-
These effects should not be observed in cells treated with the inactive enantiomer, this compound.[1]
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (-)-SHIN1 Treatment in Diffuse Large B-cell Lymphoma (DLBCL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy, and while standard chemoimmunotherapy is effective for many, there is a critical need for novel therapeutic strategies for relapsed or refractory cases.[1][2] A promising area of investigation is the targeting of cancer metabolism.[1] (-)-SHIN1 is a potent and specific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase enzymes.[1][3] These enzymes are pivotal in one-carbon metabolism, converting serine to glycine and generating one-carbon units essential for nucleotide synthesis.[1] Research has uncovered a unique metabolic vulnerability in DLBCL cells, which exhibit defective glycine import, making them particularly susceptible to SHMT inhibition by this compound.[1][4][5]
This document provides detailed application notes and protocols for the utilization of this compound in DLBCL research, summarizing its effects on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action in DLBCL
In most cancer cells, the primary function of the SHMT pathway is to produce one-carbon units for nucleotide synthesis, with glycine being readily available from the extracellular environment.[1] However, DLBCL cell lines often have a defective glycine uptake mechanism.[1][4] This metabolic defect forces them to rely on endogenous glycine synthesis catalyzed by SHMT.
By inhibiting both SHMT1 and SHMT2, this compound disrupts two critical metabolic pathways in DLBCL cells[1]:
-
Inhibition of One-Carbon Unit Production: This leads to a depletion of purines and thymidine, which in turn inhibits DNA and RNA synthesis and halts cell proliferation.[1]
-
Inhibition of Glycine Synthesis: Due to their inability to import sufficient glycine, DLBCL cells treated with this compound suffer from a severe glycine shortage. This impacts not only nucleotide synthesis but also the production of other crucial metabolites like the antioxidant glutathione.[1][4]
A noteworthy paradoxical effect is observed with formate supplementation. While in many cancer cells formate can rescue the anti-proliferative effects of SHMT inhibition by providing an alternative source of one-carbon units, in DLBCL cells, it exacerbates the cytotoxicity of this compound.[1][4][5] This is because formate can only rescue one-carbon metabolism, while the critical glycine deficiency persists and is even worsened.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on DLBCL and other cancer cell lines based on available research.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | ~5 | Half-maximal inhibitory concentration observed in cell viability assays.[3] |
| Multiple DLBCL lines | Diffuse Large B-cell Lymphoma (DLBCL) | Low µM range | Exhibited apoptotic cell kill at these concentrations.[3] |
| HCT-116 | Colon Cancer | 0.870 | The active (+) enantiomer showed this IC50. |
| 8988T | Pancreatic Cancer | <0.1 | Cells with lesions in the mitochondrial folate pathway.[4][5] |
Table 2: Effects of this compound on Apoptosis and Metabolism in DLBCL Cells
| Cell Line | Treatment | Effect |
| SU-DHL-4 | 2.5 µM (+)-SHIN1 (24h) | Significantly increased percentage of apoptotic cells (Annexin V+) compared to control.[1] |
| SU-DHL-4 | 5 µM (+)-SHIN1 (24h) | Further significant increase in the percentage of apoptotic cells compared to control.[1] |
| SU-DHL-4 | (+)-SHIN1 | Induced apoptosis as measured by Annexin V surface staining; this effect was enhanced by co-treatment with formate.[5] |
| SU-DHL-4, SU-DHL-2 | 5 µM (+)-SHIN1 (72h) | Large reduction in nucleotide triphosphates.[4][5] |
| SU-DHL-4 | (+)-SHIN1 | Depleted the glycine-containing redox defense tripeptide glutathione.[4] |
| SU-DHL-4, SU-DHL-6 | 10 µM SHIN1 (48h) | Increased mRNA expression of tumor suppressors PTPRM and SASH1.[3] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound in DLBCL research.
Cell Growth Inhibition Assay (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-2)[1]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[1]
-
This compound stock solution (in DMSO)[1]
-
96-well plates[1]
-
Cell viability reagent (e.g., CellTiter-Glo®)[1]
-
Plate reader[1]
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Prepare serial dilutions of this compound in culture medium. Final concentrations should typically range from 0.01 µM to 100 µM.[1]
-
Include a DMSO-only control.[1]
-
Add 100 µL of the diluted this compound or control to the respective wells.[1]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Allow the plate to equilibrate to room temperature for 30 minutes.[1]
-
Add the cell viability reagent according to the manufacturer's instructions.[1]
-
Measure luminescence using a plate reader.[1]
-
Normalize the data to the DMSO control and plot the results to determine the IC50 value.[1]
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
DLBCL cell line (e.g., SU-DHL-4)[1]
-
Complete culture medium[1]
-
This compound stock solution (in DMSO)[1]
-
6-well plates[1]
-
FITC Annexin V Apoptosis Detection Kit[1]
-
Flow cytometer[1]
Procedure:
-
Seed DLBCL cells in 6-well plates at a density of 1 x 10^6 cells per well.[1]
-
Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM, 5 µM) and a DMSO control for 24 hours.[1]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Metabolite Extraction for LC-MS Analysis
This protocol is for the extraction of intracellular metabolites to study the effects of this compound on cellular metabolism.
Materials:
-
DLBCL cell lines[1]
-
This compound stock solution (in DMSO)[1]
-
6-well plates[1]
-
Cold 80% methanol[1]
-
Cell scraper[1]
-
Microcentrifuge tubes[1]
-
LC-MS system[1]
Procedure:
-
Seed cells in 6-well plates and treat with this compound or a DMSO control for the desired time (e.g., 72 hours for nucleotide analysis).[1]
-
Aspirate the medium and quickly wash the cells with cold saline.[1]
-
Add 1 mL of cold 80% methanol to each well.[1]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[1]
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.[1]
-
Centrifuge at maximum speed for 10 minutes at 4°C.[1]
-
Transfer the supernatant containing the metabolites to a new tube.[1]
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1]
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action in DLBCL cells.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bloodcancer.org.uk [bloodcancer.org.uk]
- 3. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Experimental Design Using (+)-SHIN1 and (-)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and specific dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, key enzymes in one-carbon (1C) metabolism.[1][2] Its enantiomer, (-)-SHIN1, serves as an invaluable negative control for in vitro and in vivo experiments due to its biological inactivity.[3][4] This document provides detailed application notes and protocols for the effective use of (+)-SHIN1 and this compound in experimental settings to investigate cellular metabolism, cancer biology, and drug development.
Mechanism of Action
(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT.[1] This inhibition blocks the conversion of serine to glycine and the simultaneous production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a crucial one-carbon donor.[1] The disruption of this pathway leads to a depletion of downstream metabolites essential for nucleotide biosynthesis (purines and thymidylate), redox balance, and methylation reactions, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][5]
Data Presentation
Table 1: Biochemical Inhibitory Activity of (+)-SHIN1
| Target | IC50 (nM) |
| Human SHMT1 | 5[6][7] |
| Human SHMT2 | 13[6][7] |
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT-116 | Colon Cancer | 870[4] | Wild-type |
| HCT-116 SHMT2 knockout | Colon Cancer | < 50[4] | Demonstrates potent inhibition of cytosolic SHMT1 |
| 8988T | Pancreatic Cancer | < 100[8] | Relies on SHMT1 due to defects in the mitochondrial folate pathway |
| Various B-cell lines | B-cell Lymphoma | - | Particularly sensitive to SHMT inhibition[1] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | - | Effective in suppressing cell proliferation[1] |
| Gastric Cancer Cell Lines | Gastric Cancer | - | Shows anti-tumor activity and synergizes with 5-Fu[1] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 2,800 (average) | More sensitive compared to B-ALL and AML cell lines[4] |
Note: this compound has been shown to have no significant effect on the growth of HCT-116 cells at concentrations up to 30 µM.[4]
Mandatory Visualizations
Caption: Signaling pathway of (+)-SHIN1-mediated SHMT inhibition.
Caption: General experimental workflow for studying SHIN1 effects.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is for determining the effect of (+)-SHIN1 and this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
(+)-SHIN1 and this compound stock solutions (dissolved in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of (+)-SHIN1 and this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for (+)-SHIN1.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by (+)-SHIN1 using flow cytometry.
Materials:
-
Cells treated with (+)-SHIN1, this compound, and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with desired concentrations of (+)-SHIN1, this compound, and vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Gating: Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot.
-
Quantification: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Metabolomic Analysis
This protocol provides a general workflow for preparing cell samples for metabolomic analysis after treatment with SHIN1.
Materials:
-
Cells treated with (+)-SHIN1, this compound, and vehicle control
-
Cold PBS
-
Liquid nitrogen
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS grade water and solvents
Procedure:
-
Cell Treatment and Quenching: After treatment, rapidly aspirate the medium and wash the cells twice with cold PBS. Immediately quench metabolism by adding liquid nitrogen directly to the culture plate.
-
Metabolite Extraction: Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying and Storage: Dry the metabolite extract, for example, using a vacuum concentrator. Store the dried samples at -80°C until analysis.
-
LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis to identify and quantify changes in metabolite levels, particularly those related to one-carbon metabolism (e.g., serine, glycine, purine intermediates).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Incorporating (-)-SHIN1 in Purine Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo purine synthesis is a fundamental metabolic pathway essential for the production of purine nucleotides, the building blocks of DNA and RNA. This pathway is a critical target in the development of therapeutics for cancer and other proliferative diseases. Serine Hydroxymethyltransferase (SHMT) plays a pivotal role in this process by providing one-carbon units necessary for the formation of the purine ring. Small molecule inhibitors of SHMT, such as (+)-SHIN1, have been developed to disrupt this pathway. To ensure the specificity of such inhibitors, it is crucial to use a proper negative control in all related assays. (-)-SHIN1, the inactive enantiomer of (+)-SHIN1, serves as an ideal negative control to demonstrate that the observed effects are due to specific inhibition of SHMT and not off-target effects of the chemical scaffold.[1]
These application notes provide detailed protocols for incorporating this compound as a negative control in purine synthesis assays, including cell-based assays and metabolomic analyses.
Data Presentation
The following tables summarize quantitative data on the inhibitory activity of (+)-SHIN1 and the lack of activity of its inactive enantiomer, this compound.
Table 1: In Vitro Inhibitory Activity of SHIN1 Enantiomers against Human SHMT1 and SHMT2
| Compound | Target | IC₅₀ (nM) |
| (+)-SHIN1 | SHMT1 | 5 |
| SHMT2 | 13 | |
| This compound | SHMT1 | > 30,000 |
| SHMT2 | > 30,000 |
Data represents the half-maximal inhibitory concentration (IC₅₀) from in vitro enzyme activity assays.
Table 2: Effect of SHIN1 Enantiomers on the Growth of HCT-116 Cancer Cells
| Compound | IC₅₀ (nM) |
| (+)-SHIN1 | 870 |
| This compound | > 30,000 |
Data represents the half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition over 72 hours.[1]
Table 3: Relative Abundance of Purine Biosynthetic Intermediates in HCT-116 Cells Treated with SHIN1 Enantiomers
| Metabolite | Treatment (5 µM, 24h) | Fold Change vs. DMSO Control |
| GAR (Glycinamide ribonucleotide) | (+)-SHIN1 | ↑↑ |
| This compound | No significant change | |
| FGAR (Formylglycinamide ribonucleotide) | (+)-SHIN1 | ↑↑ |
| This compound | No significant change | |
| AICAR (Aminoimidazole carboxamide ribonucleotide) | (+)-SHIN1 | ↑↑ |
| This compound | No significant change |
Data from LC-MS/MS-based metabolomics analysis. '↑↑' indicates a significant accumulation of the metabolite.[1]
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to assess the effect of SHIN1 enantiomers on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(+)-SHIN1 and this compound stock solutions (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete medium. A typical concentration range for (+)-SHIN1 is 1 nM to 30 µM, while a high concentration of this compound (e.g., 10 µM or 30 µM) should be used as a negative control.[1] Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate at 37°C and 5% CO₂ for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the results to determine the IC₅₀ values.
Protocol 2: Metabolomic Analysis of Purine Synthesis Intermediates by LC-MS/MS
This protocol details the methodology for quantifying the accumulation of purine synthesis intermediates following treatment with SHIN1 enantiomers.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6-well cell culture plates
-
Complete cell culture medium
-
(+)-SHIN1 and this compound stock solutions (in DMSO)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with DMSO (vehicle control), 5 µM (+)-SHIN1, or 5 µM this compound for 24 hours.[1]
-
To quench metabolism and extract metabolites, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify purine synthesis intermediates such as GAR, FGAR, and AICAR.
Protocol 3: Stable Isotope Tracing of Serine Metabolism in Purine Synthesis
This protocol uses stable isotope-labeled serine to trace its incorporation into purine nucleotides, providing a direct measure of de novo purine synthesis flux.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6-well cell culture plates
-
Culture medium lacking serine
-
[U-¹³C]-L-serine
-
(+)-SHIN1 and this compound stock solutions (in DMSO)
-
Metabolite extraction reagents (as in Protocol 2)
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Replace the standard medium with serine-free medium supplemented with [U-¹³C]-L-serine.
-
Treat the cells with DMSO (vehicle control), 5 µM (+)-SHIN1, or 5 µM this compound.[1]
-
Incubate for 24 hours to allow for the incorporation of the labeled serine into downstream metabolites.[1]
-
Extract the metabolites as described in Protocol 2.
-
Analyze the samples by LC-MS/MS to measure the fractional labeling of purine nucleotides (e.g., ADP, ATP, GDP, GTP). A reduction in the incorporation of ¹³C into these nucleotides in the presence of (+)-SHIN1, but not this compound, indicates specific inhibition of de novo purine synthesis.[1]
Visualization of Pathways and Workflows
Caption: SHMT1/2 role in purine synthesis.
Caption: Workflow for SHIN1 purine assays.
References
Application Notes and Protocols for (-)-SHIN1 in Glycine Import Vulnerability Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, for investigating glycine import vulnerabilities, particularly in the context of cancer metabolism.
Introduction
Glycine is a critical amino acid for rapidly proliferating cells, contributing to the synthesis of proteins, purines, and the antioxidant glutathione.[1][2][3] While healthy cells can often synthesize sufficient glycine, many cancer cells exhibit an increased reliance on external glycine sources.[4] This dependency, particularly in cancers with defective glycine import mechanisms, presents a targetable metabolic vulnerability.[5][6]
This compound is the inactive enantiomer of the potent SHMT inhibitor (+)-SHIN1 (also known as SHIN1 or RZ-2994).[5][7][8] While (+)-SHIN1 actively inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, blocking the conversion of serine to glycine and the subsequent production of one-carbon units for nucleotide biosynthesis, this compound serves as a crucial negative control in experiments.[5][9] Its use allows researchers to distinguish the specific on-target effects of SHMT inhibition by (+)-SHIN1 from any potential off-target effects of the chemical scaffold.
Data Presentation
Table 1: In Vitro Inhibitory Activity of (+)-SHIN1
| Target | IC50 (nM) | Reference |
| Human SHMT1 | 5 | [8][10] |
| Human SHMT2 | 13 | [8][10] |
Table 2: Cellular Growth Inhibition by (+)-SHIN1
| Cell Line | Cancer Type | IC50 | Reference |
| HCT-116 (WT) | Colon Cancer | 870 nM | [7][11] |
| HCT-116 (ΔSHMT2) | Colon Cancer | ~10 nM | [11] |
| 8988T | Pancreatic Cancer | <100 nM | [5] |
| T-cell acute lymphoblastic leukemia (T-ALL) | Leukemia | - | [12] |
| Diffuse large B-cell lymphoma (DLBCL) | Lymphoma | - | [5] |
| Bladder Cancer Cell Lines | Bladder Cancer | - | [13] |
| Gastric Cancer Cell Lines | Gastric Cancer | - | [14] |
Note: Specific IC50 values for all cell lines were not consistently available across the search results. The table indicates cell types where (+)-SHIN1 has shown activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SHMT Inhibition by (+)-SHIN1
References
- 1. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine metabolism in cancer - Gregory Ducker [grantome.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with (-)-SHIN1 Control
Welcome to the technical support center for researchers using SHIN1 inhibitors. This guide provides troubleshooting advice and frequently asked questions regarding unexpected results, particularly when using the inactive enantiomer, (-)-SHIN1, as a negative control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using this compound in my experiment?
As the inactive enantiomer of the potent SHMT1/2 inhibitor (+)-SHIN1, this compound is designed to serve as a negative control.[1] In most cellular assays, it is expected to have no significant biological effect at concentrations where (+)-SHIN1 shows activity.[1] Therefore, cells treated with this compound should behave similarly to the vehicle-treated control group.
Q2: I observed a slight inhibition of cell growth with this compound. Is this expected?
While this compound is considered the inactive enantiomer, it is possible to observe minimal effects at very high concentrations. One study noted that this compound did not significantly inhibit the growth of HCT-116 cells at doses up to 30 µM.[1] If you observe growth inhibition at concentrations significantly lower than this, it could be due to several factors outlined in the troubleshooting guide below.
Q3: Could impurities in my this compound sample be causing unexpected activity?
This is a possibility. The synthesis and purification of enantiomerically pure compounds can be challenging. Contamination of your this compound stock with a small amount of the active (+)-SHIN1 enantiomer could lead to observable biological effects. It is crucial to source your compounds from a reputable supplier that provides a certificate of analysis with enantiomeric purity data.
Q4: Are there any known off-target effects of this compound?
The available literature suggests that (+)-SHIN1 is a highly selective inhibitor of SHMT1 and SHMT2 with minimal off-target effects.[1] By extension, the inactive enantiomer this compound is also expected to have a clean off-target profile. However, as with any small molecule, off-target effects cannot be entirely ruled out, especially at high concentrations. If you suspect off-target effects, consider performing target engagement and whole-cell profiling studies.
Troubleshooting Guide for Unexpected Results with this compound
Encountering unexpected activity with a negative control like this compound can be perplexing. This guide will help you systematically troubleshoot the issue.
Problem: You observe unexpected biological activity (e.g., cell growth inhibition, apoptosis) with your this compound control.
Step 1: Verify Experimental Setup and Controls
-
Positive Control Check: Did your positive control, (+)-SHIN1, behave as expected? Confirm that it inhibited cell growth or induced the expected phenotype.
-
Vehicle Control Check: Did your vehicle control (e.g., DMSO) show no adverse effects on the cells?
-
Concentration Verification: Double-check the calculations for the concentrations of both (+)-SHIN1 and this compound used in the experiment.
Step 2: Assess the Quality of Your this compound Reagent
-
Source and Purity: Confirm the source and purity of your this compound. If possible, obtain a certificate of analysis to verify its enantiomeric purity.
-
Proper Storage: Ensure that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.[2]
Step 3: Investigate Potential Cell Line-Specific Effects
-
Cell Line Sensitivity: Some cell lines may be exceptionally sensitive to slight perturbations. Consider testing this compound in a different, well-characterized cell line to see if the effect is reproducible.
-
Metabolic Context: Remember that the cellular response to SHMT inhibition can be context-dependent. For example, some cancer cells, like diffuse large B-cell lymphoma (DLBCL), have a defective glycine uptake mechanism, which makes them particularly vulnerable to perturbations in one-carbon metabolism.[1][3] While this compound is inactive against SHMT, it's a good practice to be aware of the specific metabolic vulnerabilities of your cell line.
Step 4: Analyze for Potential Off-Target Effects
If the above steps do not resolve the issue, you may need to consider the possibility of off-target effects, although this is less likely.
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of similar chemical scaffolds.
-
Target Engagement Assays: If the unexpected phenotype is significant and reproducible, consider performing experiments to confirm that this compound is not interacting with other cellular targets.
Data Presentation
Table 1: Inhibitory Activity of SHIN1 Enantiomers
| Compound | Target | IC50 (nM) | Reference |
| (+)-SHIN1 | Human SHMT1 | 5 | [2][4] |
| Human SHMT2 | 13 | [2][4] | |
| This compound | Human SHMT1/2 | Inactive | [1] |
Table 2: Effect of SHIN1 Enantiomers on HCT-116 Cell Growth
| Compound | Concentration | Effect on Growth | Reference |
| (+)-SHIN1 | 870 nM (IC50) | 50% inhibition | [1] |
| This compound | Up to 30 µM | No significant effect | [1] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of (+)-SHIN1 and this compound in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of (+)-SHIN1, this compound, or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results to determine the IC50 value for the active compound.
Visualizations
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: (-)-SHIN1 and SHMT Inhibition
Welcome to the technical support center for researchers utilizing (-)-SHIN1 in studies of Serine Hydroxymethyltransferase (SHMT). This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the difference between (+)-SHIN1 and this compound?
A1: SHIN1 is a chiral molecule existing as two enantiomers: (+)-SHIN1 and this compound. The active inhibitor of both human SHMT1 and SHMT2 is the (+)-enantiomer.[1][2] The (-)-enantiomer, this compound, serves as a crucial negative control in experiments as it does not significantly inhibit SHMT activity or cell growth.[1][2]
Q2: What is the primary mechanism of action for (+)-SHIN1?
A2: (+)-SHIN1 is a potent, folate-competitive inhibitor of both cytosolic SHMT1 and mitochondrial SHMT2.[1][3] By blocking the active site of these enzymes, it prevents the conversion of serine to glycine and the simultaneous production of one-carbon units carried by tetrahydrofolate (THF).[4][5] This disruption of one-carbon metabolism impedes the synthesis of essential biomolecules like purines and thymidine, ultimately hindering cell growth.[1][2]
Q3: Why are some cancer cell lines more sensitive to (+)-SHIN1 than others?
A3: Sensitivity to (+)-SHIN1 can be influenced by a cell line's metabolic dependencies. For instance, B-cell lymphomas have been shown to be particularly sensitive due to defective glycine import, making them highly reliant on SHMT activity for glycine synthesis.[1][2][6] In contrast, some cell lines can be rescued from the effects of SHMT inhibition by the addition of formate, which can replenish the one-carbon pool.[1][2]
Q4: Can SHIN1 be used for in vivo studies?
A4: SHIN1 has pharmacokinetic properties that are not ideal for in vivo studies due to rapid clearance.[3] A related compound, SHIN2, was developed with improved pharmacokinetic properties for in vivo applications.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant inhibition of cell growth observed with this compound. | This is the expected outcome. This compound is the inactive enantiomer and should be used as a negative control.[1][2] | Ensure you are using (+)-SHIN1 as the active inhibitor in your experimental arm. |
| Variability in IC50 values across different cell lines. | Cell lines exhibit different dependencies on the SHMT pathway. Some may have alternative pathways to compensate for SHMT inhibition or varying levels of glycine uptake.[1][7] | Characterize the metabolic profile of your cell line. Consider supplementing with formate or glycine to investigate rescue effects.[1][2] |
| Unexpected cell death or off-target effects. | While (+)-SHIN1 is a specific SHMT inhibitor, high concentrations may lead to off-target effects. Ensure the compound is fully solubilized. | Perform a dose-response curve to determine the optimal concentration. Use this compound as a negative control to distinguish between on-target and off-target effects. Ensure proper solubilization in a suitable solvent like DMSO.[8] |
| Difficulty in replicating published IC50 values. | Experimental conditions such as cell density, media composition (especially folate, serine, and glycine levels), and incubation time can influence results. | Standardize your experimental protocols. Use dialyzed fetal bovine serum (FBS) to have better control over the concentration of small molecules in the media.[2][3] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of SHIN1 Enantiomers
| Compound | Target | IC50 (nM) |
| (+)-SHIN1 | Human SHMT1 | 5[8][9][10] |
| Human SHMT2 | 13[8][9][10] | |
| This compound | Human SHMT1/2 | No significant inhibition reported |
Table 2: Cell Growth Inhibition by (+)-SHIN1
| Cell Line | Description | IC50 (nM) |
| HCT-116 | Colon Cancer | 870[7][8] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | ~10[7] |
| 8988T | Pancreatic Cancer | <100[2] |
Experimental Protocols
Cell Growth Inhibition Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of (+)-SHIN1.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of (+)-SHIN1 and this compound in DMSO.[8] Create a serial dilution of the compounds in the appropriate cell culture medium.
-
Treatment: Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a negative control with this compound.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.[1]
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Metabolite Tracing to Confirm SHMT Inhibition
This method uses stable isotope-labeled serine to trace the metabolic flux and confirm on-target engagement of (+)-SHIN1.
-
Cell Culture: Culture cells in a medium containing U-13C-serine.
-
Treatment: Treat the cells with (+)-SHIN1, this compound (as a negative control), and a vehicle control for a defined period (e.g., 24 hours).[1]
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites.
-
LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of 13C into downstream metabolites such as glycine, glutathione, and purines.[1][2]
-
Data Interpretation: Inhibition of SHMT by (+)-SHIN1 will result in a significant reduction in the 13C-labeling of glycine and its downstream products compared to the controls.[1][2]
Visualizations
Caption: Role of SHMT1 and SHMT2 in one-carbon metabolism and the inhibitory action of (+)-SHIN1.
Caption: Workflow for assessing SHMT inhibition by SHIN1.
References
- 1. pnas.org [pnas.org]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 5. methyl-life.com [methyl-life.com]
- 6. citeab.com [citeab.com]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
solubility issues with (-)-SHIN1 in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-SHIN1, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the inactive enantiomer of SHIN1 (also known as RZ-2994). While the active enantiomer, (+)-SHIN1, is a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/SHMT2), this compound serves as a crucial negative control in experiments to ensure that the observed effects are due to the specific inhibition of SHMT and not off-target effects of the chemical scaffold.[1][2][3]
Q2: I'm observing precipitation or cloudiness when preparing my this compound solution. What is the cause?
A2: this compound has poor solubility in aqueous solutions. Precipitation or phase separation is a common issue when attempting to dissolve it directly in saline or aqueous buffers. This is due to the hydrophobic nature of the molecule.
Q3: How can I improve the solubility of this compound for my in vitro or in vivo experiments?
A3: The use of co-solvents is essential for dissolving this compound. A common approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then further dilute it in an appropriate vehicle for your experiment. For in vivo studies, multi-component solvent systems are often required to maintain solubility and ensure biocompatibility.[1][4] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1][4][5]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][4]
Troubleshooting Guide
Issue: Precipitate formation in aqueous media.
This guide provides step-by-step protocols to address solubility challenges with this compound.
Root Cause: Low intrinsic aqueous solubility of the compound.
Solutions:
-
Prepare a Concentrated Stock Solution in DMSO: this compound is readily soluble in DMSO at high concentrations.[1][5][6][7] Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][4]
-
Utilize Co-Solvent Formulations for Working Solutions: Direct dilution of the DMSO stock into aqueous media will likely cause precipitation. The following validated formulations can be used to prepare working solutions for in vitro and in vivo studies.
Quantitative Solubility Data
The following tables summarize the solubility of this compound and its active enantiomer, SHIN1, in various solvent systems. Note that "≥" indicates that the saturation point was not reached at that concentration.
Table 1: Solubility of this compound
| Solvent System | Solubility |
| DMSO | ≥ 100 mg/mL (249.71 mM) |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.24 mM) |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.24 mM) |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM) |
Data sourced from MedchemExpress.[1]
Table 2: Solubility of SHIN1 ((+)-enantiomer)
| Solvent System | Solubility |
| DMSO | 50 mM[6] or 66.67 mg/mL (166.48 mM)[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (3.12 mM) |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.12 mM) |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (3.12 mM) |
Data compiled from R&D Systems and MedchemExpress.[4][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.[1][4]
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (PEG300/Tween-80 Formulation)
This protocol is for preparing a 1 mL working solution.
-
Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until a clear solution is obtained.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Use Promptly: It is recommended to use the freshly prepared working solution on the same day.[1][4]
Visualizations
Below are diagrams illustrating the mechanism of action of the active enantiomer, (+)-SHIN1, and a workflow for preparing a soluble this compound solution.
Caption: Inhibition of SHMT1/2 by (+)-SHIN1 blocks one-carbon metabolism.
Caption: Step-by-step workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHIN1 | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
why is my (-)-SHIN1 control affecting cell viability
This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected experimental results.
Troubleshooting Guide: Unexpected Cell Viability Effects
Question: Why is my (-)-SHIN1 negative control affecting cell viability?
Answer:
This compound is the inactive enantiomer of the dual SHMT1/2 inhibitor, (+)-SHIN1.[1] In most published studies, it is used as a negative control and is expected to have no significant effect on cell proliferation or viability at typical experimental concentrations.[1] If you are observing a decrease in cell viability with your this compound control, it points to an issue with the compound itself, the experimental setup, or the specific cell model being used.
This guide provides a step-by-step process to identify the potential source of this unexpected toxicity.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected toxicity from a negative control compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cells?
This compound is the inactive enantiomer of (+)-SHIN1. As a negative control, it is not expected to inhibit SHMT1 or SHMT2 and, therefore, should not significantly impact cell viability or proliferation when used at appropriate concentrations.[1] One study reported no significant effect on the growth of HCT-116 cells at doses up to 30 µM.[1]
Q2: What is the mechanism of action of the active (+)-SHIN1 enantiomer?
(+)-SHIN1 is a potent, dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[2][3] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine, which generates 1C units essential for synthesizing purines and thymidylate (DNA building blocks).[4][5] By blocking this pathway, (+)-SHIN1 depletes the nucleotide pools necessary for DNA replication, leading to cell cycle arrest and reduced proliferation in cancer cells.[2][6]
Caption: The one-carbon metabolic pathway inhibited by (+)-SHIN1, but not this compound.
Q3: What is a common solvent for SHIN1 and what is a safe final concentration for cell culture?
SHIN1 is typically dissolved in dimethyl sulfoxide (DMSO). For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity. Always include a "vehicle-only" control (medium with the same final concentration of DMSO but no compound) in your experiments to accurately assess solvent effects.
Q4: How can I confirm the purity and identity of my this compound?
Request a Certificate of Analysis (CoA) from your supplier, which should detail the compound's purity and confirm its stereochemistry. If contamination with the active (+) enantiomer is suspected, an analytical technique such as chiral chromatography would be required to separate and quantify the two enantiomers.
Data Interpretation
Unambiguous results in a cell viability experiment depend on clear differences between controls. The table below illustrates an ideal outcome versus a problematic one.
| Treatment Group | Example Concentration | Expected Result (% Viability) | Observed Problem (% Viability) | Interpretation of Problem |
| Untreated Cells | N/A | 100% | 100% | Baseline health is normal. |
| Vehicle Control (DMSO) | 0.1% | ~98-100% | ~98-100% | Solvent is not toxic at this concentration. |
| This compound (Inactive) | 5 µM | ~95-100% | ~50% | The inactive control is showing unexpected toxicity. |
| (+)-SHIN1 (Active) | 5 µM | ~40% | ~40% | The active compound is working as expected. |
Reference Protocol: Cell Viability Assessment (MTT Assay)
This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.
1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound, (+)-SHIN1, and solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound and (+)-SHIN1 in DMSO (e.g., 10 mM).
-
Perform serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the compounds or controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (-)-SHIN1 for Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (-)-SHIN1, with a focus on ensuring minimal off-target effects and maintaining experimental rigor.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in experiments?
A1: this compound is the inactive enantiomer of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Its primary and intended use in research is as a negative control. Since this compound does not significantly inhibit SHMT1/2, it helps to confirm that the observed effects of (+)-SHIN1 are due to the specific inhibition of the SHMT enzymes and not from other, non-specific interactions with the cellular environment.
Q2: At what concentration is this compound considered inactive?
A2: Studies have shown that this compound has no significant effect on the growth of cell lines such as HCT-116 at concentrations up to 30 µM.[1] In contrast, its active counterpart, (+)-SHIN1, typically shows effects in the nanomolar to low micromolar range.[1][2]
Q3: I am observing unexpected effects in my cells treated with this compound. What could be the cause?
A3: While this compound is designed to be inactive against its primary target, unexpected cellular effects, especially at high concentrations, could arise from several factors:
-
Compound Purity: The this compound sample may contain impurities or a small contamination of the active (+)-SHIN1 enantiomer.
-
Off-Target Effects at High Concentrations: Although not documented for this compound, it is a general principle in pharmacology that even inactive compounds can exhibit off-target effects at sufficiently high concentrations.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) might be exerting an effect on the cells, especially if used at a high final concentration.
-
Experimental Artifacts: The observed effects could be unrelated to the compound itself and may stem from other experimental variables.
Troubleshooting Guide
If you are encountering unexpected results with this compound, follow these troubleshooting steps:
Issue 1: Cellular toxicity or other phenotypic changes are observed with this compound treatment.
-
Recommendation 1: Verify Compound Integrity.
-
Confirm the source and purity of your this compound stock. If possible, have the purity and enantiomeric excess verified by an analytical chemistry core facility.
-
Prepare fresh dilutions from a trusted stock solution for each experiment.
-
-
Recommendation 2: Perform a Dose-Response Curve.
-
Test a wide range of this compound concentrations to determine if the observed effect is dose-dependent. This can help identify a concentration at which the unexpected effect is minimized or absent, while still serving as a valid negative control concentration relative to the active concentration of (+)-SHIN1.
-
-
Recommendation 3: Include a Vehicle-Only Control.
-
Always include a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish between a compound-specific effect and a solvent-induced effect.
-
Issue 2: The experimental results with this compound are inconsistent.
-
Recommendation 1: Standardize Experimental Protocols.
-
Recommendation 2: Use Healthy Cell Cultures.
Data Summary
The following tables provide quantitative data on the activity of the active enantiomer, (+)-SHIN1, which is essential for determining an appropriate concentration for the inactive control, this compound.
Table 1: Biochemical Inhibitory Activity of (+)-SHIN1
| Target | IC50 (nM) |
| Human SHMT1 | 5 |
| Human SHMT2 | 13 |
(Source: MedChemExpress, BenchChem)[4][5]
Table 2: Cell-Based Activity of (+)-SHIN1
| Cell Line | Assay | IC50 |
| HCT-116 (WT) | Growth Inhibition | 870 nM |
| HCT-116 (SHMT2 knockout) | Growth Inhibition | ~10 nM |
| 8988T (Pancreatic Cancer) | Growth Inhibition | <100 nM |
(Source: PNAS, Cancer Discovery)[1][2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound as a Negative Control
Objective: To identify the highest concentration of this compound that does not produce a significant biological effect in the assay of interest, thereby serving as a robust negative control for (+)-SHIN1.
Methodology:
-
Cell Plating: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium. A suggested concentration range to test is 1 µM to 50 µM.
-
Controls: Prepare the following controls:
-
Untreated cells (no compound, no vehicle).
-
Vehicle-only control (cells treated with the highest concentration of solvent used in the compound dilutions).
-
Positive control (cells treated with a known effective concentration of (+)-SHIN1, e.g., 5 µM).[1]
-
-
Treatment: Add the diluted compounds and controls to the cells.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24-72 hours for a proliferation assay).[5]
-
Assay: Perform the desired assay (e.g., cell viability assay, western blot for a specific marker, metabolomics).
-
Analysis: Compare the results from the this compound treated cells to the untreated and vehicle-only controls. The optimal concentration for this compound as a negative control is the highest concentration that shows no statistically significant difference from the vehicle control.
Visualizations
The following diagrams illustrate the mechanism of action of SHMT inhibitors and a logical workflow for troubleshooting.
Caption: Mechanism of (+)-SHIN1 inhibition of SHMT1 and SHMT2.
Caption: Troubleshooting workflow for this compound.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: (-)-SHIN1 in Metabolic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing (-)-SHIN1 and its active enantiomer, (+)-SHIN1, in metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
A1: this compound is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2).[1] Its primary role in metabolic assays is to serve as a negative control to demonstrate that the cellular effects observed with the active enantiomer, (+)-SHIN1, are due to specific, on-target inhibition of SHMT and not due to off-target effects or the compound's chemical scaffold.[2] Experiments often show that this compound has no significant effect on cell growth or metabolic pathways at concentrations where (+)-SHIN1 is highly active.[1][2]
Q2: What is the mechanism of action of the active compound, (+)-SHIN1?
A2: (+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate into glycine and 5,10-methylenetetrahydrofolate.[1][3] By blocking this step, (+)-SHIN1 depletes the cell's supply of 1C units, which are essential for the synthesis of purines and thymidylate (building blocks of DNA and RNA), and also reduces the production of glycine.[3][4] This disruption of 1C flux leads to cell cycle arrest and suppresses the growth of cancer cells.[3]
Q3: How should I prepare and store SHIN1 stock solutions?
A3: SHIN1 is soluble in DMSO up to 50 mM. For in vitro experiments, stock solutions are typically prepared in DMSO.[5] It is recommended to store stock solutions at -20°C for up to one year or at -80°C for up to two years.[6] For cellular assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Why is (+)-SHIN1 not suitable for in vivo studies?
A4: Despite its potent in vitro activity, (+)-SHIN1 exhibits poor pharmacokinetics and metabolic instability, including rapid clearance, which makes it unsuitable for in vivo animal studies.[4][7] To address this limitation, a next-generation analog, SHIN2, was developed with improved properties for in vivo applications.[7]
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity and typical experimental conditions for (+)-SHIN1.
Table 1: Inhibitory Activity of (+)-SHIN1
| Target/Cell Line | IC50 Value | Notes |
|---|---|---|
| Human SHMT1 (in vitro) | 5 nM | Enzymatic assay.[5][6] |
| Human SHMT2 (in vitro) | 13 nM | Enzymatic assay.[5][6] |
| HCT-116 (Wild-Type) | 870 nM | Cell growth inhibition.[4] |
| HCT-116 (SHMT2 knockout) | ~10 nM | Demonstrates potent inhibition of SHMT1 in a cellular context.[4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Avg. 2.8 µM | Average across multiple T-ALL cell lines.[8] |
| B-cell Malignancies | < 4 µM | Enriched among sensitive cell lines.[1] |
Table 2: Typical Experimental Parameters for SHIN1 Assays
| Parameter | Value Range | Experiment Type |
|---|---|---|
| Treatment Concentration | 1 - 10 µM | Cell Proliferation, Metabolomics.[1][2][6] |
| Incubation Time | 24 - 72 hours | Cell Proliferation Assays.[6] |
| Incubation Time | 24 - 48 hours | Metabolomics / Isotope Tracing.[2][3] |
| Rescue Agent (Formate) | ~1 mM | On-target validation assays.[1] |
| Rescue Agent (Glycine) | Varies by media | On-target validation assays.[1] |
Signaling and Experimental Workflow Diagrams
Troubleshooting Guide
Problem: My active compound, (+)-SHIN1, shows no effect on cell proliferation.
-
Potential Cause 1: Insufficient Compound Concentration or Incubation Time.
-
Solution: The sensitivity to (+)-SHIN1 is highly cell-line dependent, with IC50 values ranging from nanomolar to micromolar.[4][8] If you are not seeing an effect, perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 30 µM). Also, consider extending the incubation period to 72 hours, as the growth-inhibitory effects are due to nutrient depletion and may take time to manifest.[6]
-
-
Potential Cause 2: Cell line is resistant to SHMT inhibition.
-
Solution: Some cell lines may have compensatory metabolic pathways or efficient nutrient import mechanisms that make them resistant to SHMT inhibition. For example, if the cells can efficiently import glycine from the media, they may be less sensitive to the glycine depletion aspect of SHIN1's mechanism.[1] Confirm target engagement by performing a metabolomics experiment to see if (+)-SHIN1 treatment leads to the expected accumulation of purine biosynthetic intermediates like AICAR.[3][7]
-
-
Potential Cause 3: Compound Degradation.
-
Solution: Ensure that your SHIN1 stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from the stock for each experiment.
-
Problem: The inactive control, this compound, is inhibiting cell growth.
-
Potential Cause 1: Off-target Toxicity at High Concentrations.
-
Solution: While this compound is largely inactive against SHMT, at very high concentrations it may exhibit off-target effects or general cytotoxicity.[1] Ensure you are comparing the effects of both enantiomers at the same concentrations. If this compound shows activity, it is crucial to identify a concentration window where (+)-SHIN1 is active and this compound is not, to ensure you are studying on-target effects.
-
-
Potential Cause 2: Compound Impurity or Contamination.
-
Solution: Verify the purity of your this compound compound with the supplier. It is possible the batch is contaminated with the active (+) enantiomer. If possible, confirm the identity and purity via analytical methods like HPLC or NMR.
-
Problem: The growth inhibition by (+)-SHIN1 is not rescued by formate.
-
Potential Cause 1: Glycine is the limiting factor, not 1C units.
-
Solution: The SHMT reaction produces both 1C units (carried by THF) and glycine.[3] Formate can rescue the depletion of 1C units, but it cannot replenish glycine.[2] In cell lines with defective glycine import, such as certain diffuse large B-cell lymphomas (DLBCL), the primary cytotoxic effect of (+)-SHIN1 is glycine starvation.[1][4] In this case, the rescue experiment must include glycine in the medium. Try rescuing with 1 mM formate, supplemental glycine, or both.[2]
-
-
Potential Cause 2: Formate paradoxically potentiates toxicity.
-
Solution: In some specific contexts, such as B-cell lymphomas, adding formate can actually worsen the toxicity of (+)-SHIN1.[4] This is because an excess of formate can drive the SHMT enzyme in the reverse direction (glycine-consuming), further exacerbating glycine deficiency.[4] This is an important mechanistic finding, not an experimental failure.
-
Problem: I am seeing unexpected changes in glycolysis or fatty acid oxidation.
-
Potential Cause: Indirect metabolic reprogramming.
-
Solution: Inhibition of a central metabolic pathway like one-carbon metabolism can have wide-ranging, indirect effects on other pathways. By inhibiting SHMT2 in the mitochondria, (+)-SHIN1 can disrupt mitochondrial function, which may lead to an increase in reactive oxygen species (ROS) and a compensatory shift in cellular metabolism, such as changes in glycolysis (ECAR) or mitochondrial respiration (OCR).[9][10] These downstream effects should be interpreted as consequences of the primary inhibition of SHMT.
-
Key Experimental Protocols
1. Cell Proliferation Assay Using Resazurin
This protocol describes a general method to assess the effect of SHIN1 on cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
(+)-SHIN1 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Resazurin-based viability reagent
-
Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete culture medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for the desired time period (e.g., 72 hours) in a standard cell culture incubator.
-
Add 10 µL of the resazurin reagent to each well and incubate for 2-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence on a plate reader.
-
Normalize the fluorescence readings to the vehicle control wells to determine the percent viability and calculate IC50 values using appropriate software.
-
2. Metabolite Extraction for LC-MS Analysis
This protocol outlines a method for quenching metabolism and extracting polar metabolites from adherent cells treated with SHIN1.
-
Materials:
-
Cells cultured in 6-well plates
-
(+)-SHIN1 and this compound
-
Ice-cold 0.9% NaCl (saline) solution
-
-80°C extraction solvent (e.g., 80:20 Methanol:Water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
-
-
Methodology:
-
Culture cells in 6-well plates and treat with vehicle, this compound, or (+)-SHIN1 for the desired time (e.g., 24 hours).[2]
-
To quench metabolism, quickly aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold saline. Perform this step quickly to minimize metabolic changes.
-
After the final wash, add 1 mL of -80°C extraction solvent to each well.
-
Place the plates on a rocker or shaker at 4°C for 10 minutes to ensure complete lysis and extraction.
-
Scrape the cells from the bottom of the wells and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite pellet can be stored at -80°C before being reconstituted in an appropriate solvent for LC-MS analysis.[1]
-
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (-)-SHIN1 Inactivity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inactivity of (-)-SHIN1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered inactive?
A1: this compound is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1.[1][2] Chirality plays a crucial role in drug design, where one enantiomer often exhibits the desired biological activity while the other may be inactive or have off-target effects.[3][4] In the case of SHIN1, the (+) enantiomer is responsible for inhibiting SHMT1 and SHMT2, while the (-) enantiomer has been shown to have no significant effect on cell growth or the metabolic pathways targeted by (+)-SHIN1, even at high concentrations.[1][2] Therefore, this compound serves as an ideal negative control in experiments to ensure that the observed effects are due to the specific inhibition of SHMT by (+)-SHIN1.
Q2: At what concentration should I use this compound as a negative control?
A2: Based on published studies, this compound has been shown to have no significant effect on the growth of HCT-116 cells at concentrations up to 30 µM.[1] It is recommended to use this compound at the same concentration as the active enantiomer, (+)-SHIN1, to provide a direct comparison.
Q3: What are the key experiments to confirm the inactivity of this compound?
A3: The primary experiments to confirm the inactivity of this compound include:
-
Cell Viability and Proliferation Assays: To demonstrate that this compound does not affect cell growth.
-
Metabolomic Analysis: To show that this compound does not alter the metabolic pathways affected by (+)-SHIN1, such as one-carbon metabolism.
-
Target Engagement Assays: To confirm that this compound does not bind to or inhibit SHMT1 and SHMT2.
Troubleshooting Guide
Issue: I am observing an unexpected effect with my this compound control.
Possible Cause & Solution:
-
Compound Purity/Identity:
-
Troubleshooting Step: Verify the purity and identity of your this compound sample using analytical techniques such as chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry. Contamination with the active (+) enantiomer could lead to unexpected activity.
-
-
Off-Target Effects:
-
Troubleshooting Step: While this compound is established as an inactive control for SHMT inhibition, the possibility of off-target effects at very high concentrations in specific cell lines cannot be entirely ruled out.[5] Conduct a dose-response experiment with this compound to see if the observed effect is concentration-dependent. Consider using an alternative negative control if the issue persists.
-
-
Experimental Artifacts:
-
Troubleshooting Step: Review your experimental protocol for any potential sources of error. Ensure that all reagents and cell cultures are of high quality.
-
Experimental Protocols & Data
Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation compared to the active (+)-SHIN1 enantiomer.
Methodology:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 2,500 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of (+)-SHIN1 and this compound (e.g., from 1 nM to 30 µM). Include a DMSO-treated control group.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a resazurin-based assay or by direct cell counting with Trypan blue.[1][6]
-
Data Analysis: Calculate the IC50 value for (+)-SHIN1 and confirm the lack of a significant effect for this compound at all tested concentrations.
Expected Results:
| Compound | Cell Line | IC50 | This compound Effect at 30 µM |
| (+)-SHIN1 | HCT-116 | 870 nM[1][2] | N/A |
| This compound | HCT-116 | Not Active | No significant effect on growth[1] |
Metabolomic Analysis using Isotope Tracing
Objective: To confirm that this compound does not disrupt one-carbon metabolism, unlike (+)-SHIN1.
Methodology:
-
Cell Culture and Treatment: Culture HCT-116 cells and treat with (+)-SHIN1 (e.g., 10 µM), this compound (e.g., 10 µM), or DMSO for a specified period (e.g., 24 hours).
-
Isotope Labeling: Add U-13C-serine to the culture medium.
-
Metabolite Extraction: After incubation, harvest the cells and extract metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of 13C into downstream metabolites of the one-carbon pathway (e.g., glycine, purines).[1]
-
Data Analysis: Compare the metabolite labeling patterns between the different treatment groups.
Expected Results:
Treatment with (+)-SHIN1 is expected to cause a significant decrease in the production of 13C-labeled glycine and an accumulation of purine biosynthetic intermediates, while treatment with this compound should show a metabolic profile similar to the DMSO control.[1][2]
Visualizing Key Concepts
SHIN1 and the One-Carbon Metabolism Pathway
Caption: The role of SHIN1 enantiomers in one-carbon metabolism.
Experimental Workflow for Inactivity Confirmation
Caption: Workflow for confirming the inactivity of this compound.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
degradation of (-)-SHIN1 in storage or culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (-)-SHIN1 in storage and culture media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1] Tightly sealed containers are crucial to prevent moisture absorption. For particularly sensitive compounds like pyrazole derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[1] Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into small, tightly sealed amber vials to minimize light exposure and moisture.[2] These aliquots should be stored at -20°C or below and are generally stable for up to one month.[3] It is advisable to avoid repeated freeze-thaw cycles.[3]
Q2: What is the typical stability of this compound in cell culture media?
Q3: What are the potential degradation pathways for this compound?
A3: As a pyrazolopyran, this compound may be susceptible to degradation pathways common to pyrazole-containing compounds. These include:
-
Hydrolysis: Particularly if the molecule contains functional groups like esters, which can be cleaved in aqueous solutions. The rate of hydrolysis can be influenced by the pH of the medium.[1]
-
Oxidation: This can be initiated by atmospheric oxygen, light, or trace metal impurities in the media.[1]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium of choice (e.g., DMEM with 10% FBS) at 37°C in a CO₂ incubator. Aliquots should be collected at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyzed by a suitable analytical method like HPLC or LC-MS/MS to quantify the remaining amount of the parent compound.[2][3][4]
Q5: What analytical methods are suitable for quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for separating and quantifying small molecules like this compound and their potential degradation products.[4][5][6] These techniques offer high sensitivity and specificity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock solution or culture medium. | • Prepare fresh stock solutions and dilutions in media for each experiment.• Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]• Perform a stability study to determine the degradation rate under your experimental conditions (see Experimental Protocol 1). |
| Precipitation of this compound in culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high. | • Ensure the final concentration of this compound is within its solubility limit in the culture medium.• Keep the final concentration of DMSO below 0.1% to maintain solubility and minimize solvent-induced artifacts.[2] |
| High background or unexpected peaks in analytical chromatograms (HPLC/LC-MS). | Contamination of the solvent, culture medium, or analytical instrument. Degradation of this compound into multiple products. | • Use high-purity solvents and reagents.• Run a blank sample (medium without the compound) to identify background peaks.• Analyze a time-zero sample to identify any initial degradation products. |
Quantitative Data Summary
Since specific degradation kinetics for this compound are not publicly available, the following tables are provided as templates for researchers to summarize their own experimental data.
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | Time Point | % this compound Remaining (Mean ± SD) |
| DMSO | -20°C | 1 month | User-defined data |
| DMSO | 4°C | 1 week | User-defined data |
| DMSO | Room Temp. | 24 hours | User-defined data |
| PBS (pH 7.4) | 37°C | 24 hours | User-defined data |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Culture Medium | Serum (%) | Time Point | % this compound Remaining (Mean ± SD) |
| DMEM | 10% FBS | 0 hours | 100% |
| DMEM | 10% FBS | 8 hours | User-defined data |
| DMEM | 10% FBS | 24 hours | User-defined data |
| DMEM | 10% FBS | 48 hours | User-defined data |
| RPMI-1640 | 10% FBS | 24 hours | User-defined data |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS/MS.
1. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS).
- Pre-warm the medium to 37°C.
2. Incubation:
- Spike the pre-warmed medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is less than 0.1%.[2]
- Include a control sample of this compound in a simple buffer (e.g., PBS) to assess its inherent chemical stability.[2]
- Incubate the solutions at 37°C in a cell culture incubator with 5% CO₂.
3. Sample Collection:
- Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
- Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) and store at -80°C until analysis.[2]
4. Sample Analysis:
- Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS/MS method.
- Plot the percentage of this compound remaining versus time to determine the stability profile.
Protocol 2: Forced Degradation Study of this compound
This protocol can be used to identify potential degradation products and pathways under stressed conditions.
1. Preparation of this compound Solutions:
- Prepare solutions of this compound in various stress conditions:
- Acidic: 0.1 N HCl
- Basic: 0.1 N NaOH
- Oxidative: 3% H₂O₂
- Thermal: Store a solution at 60°C.
- Photolytic: Expose a solution to UV light.
2. Incubation:
- Incubate the solutions at room temperature (or as specified for thermal stress) for a defined period (e.g., 24 hours).
3. Sample Analysis:
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by HPLC or LC-MS/MS to identify and characterize any degradation products.
Visualizations
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
unexpected phenotypic changes with (-)-SHIN1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with (-)-SHIN1.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed with this compound Treatment
Researchers using this compound as a negative control may occasionally report observing unexpected cellular phenotypes. This guide provides a step-by-step process to troubleshoot these observations.
Background: this compound is the inactive enantiomer of the potent dual SHMT1/2 inhibitor, (+)-SHIN1. As such, it is not expected to significantly inhibit serine hydroxymethyltransferase (SHMT) activity or induce the downstream metabolic consequences seen with its active counterpart, such as cell growth inhibition.[1] Observed phenotypic changes are therefore considered unexpected and warrant investigation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Step 1: Verify Compound Identity and Purity
-
Action: Confirm that the correct compound, this compound, was used. Check the lot number and certificate of analysis (CoA) for purity specifications.
-
Rationale: Contamination with the active (+)-SHIN1 enantiomer or other impurities could lead to biological activity.
Step 2: Confirm Enantiomeric Purity
-
Action: If possible, perform chiral chromatography to confirm the enantiomeric excess of the this compound sample.
-
Rationale: Even small amounts of (+)-SHIN1 contamination can be sufficient to inhibit SHMT1/2, especially at higher concentrations.
Step 3: Review Experimental Protocol
-
Action: Carefully review all experimental parameters, including compound concentration, vehicle controls, cell line identity and passage number, and media composition.
-
Rationale: High concentrations of any small molecule can sometimes lead to non-specific effects. Ensure that the observed phenotype is not due to an artifact of the experimental setup. For instance, the effects of SHMT inhibition can be influenced by the presence or absence of glycine and formate in the culture medium.[1]
Step 4: Consider Off-Target Effects
-
Action: While this compound is considered inactive against SHMT1/2, the possibility of off-target effects, although not widely documented, cannot be entirely excluded, especially at high concentrations.
-
Rationale: Review literature for any known off-target interactions of pyrazolopyran-based compounds.
Step 5: Contact Technical Support
-
Action: If the above steps do not resolve the issue, contact the compound supplier's technical support with detailed information about your experiment, including the lot number of the compound used.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant reduction in cell proliferation after treating with this compound. Isn't it supposed to be the inactive control?
A1: Yes, you are correct. This compound is the inactive enantiomer and should not exhibit significant inhibition of SHMT1 and SHMT2.[1] Observed anti-proliferative effects are unexpected. We recommend following the troubleshooting guide above. The most common reason for such an observation is contamination of the this compound sample with the active (+)-SHIN1 enantiomer.
Q2: What is the expected mechanism of action of the active enantiomer, (+)-SHIN1?
A2: (+)-SHIN1 is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[2] By inhibiting these enzymes, (+)-SHIN1 blocks the conversion of serine to glycine and the concurrent production of one-carbon units (in the form of 5,10-methylenetetrahydrofolate). This disruption of one-carbon metabolism leads to a depletion of downstream metabolites essential for nucleotide biosynthesis (purines and thymidylate), redox balance, and methylation reactions, ultimately leading to cell cycle arrest and suppression of cancer cell growth.[2][3]
References
Validation & Comparative
A Comparative Analysis of (-)-SHIN1 and (+)-SHIN1 on Cellular Proliferation
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of the serine hydroxymethyltransferase (SHMT) inhibitor, SHIN1: the levorotatory (-)-SHIN1 and the dextrorotatory (+)-SHIN1. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to equip researchers with the necessary information to effectively utilize these compounds in their studies of cancer metabolism and cell proliferation.
Executive Summary
Experimental evidence demonstrates a stark contrast in the biological effects of the two enantiomers of SHIN1. (+)-SHIN1 is the biologically active form, potently inhibiting both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This inhibition disrupts the one-carbon metabolic network, leading to the suppression of cancer cell proliferation. In contrast, this compound is the inactive enantiomer, exhibiting no significant impact on cell growth at comparable concentrations. This guide will delve into the quantitative differences, the mechanistic basis for this stereospecificity, and the experimental approaches used to elucidate these findings.
Data Presentation: Quantitative Comparison of this compound and (+)-SHIN1
The following table summarizes the quantitative data on the effects of this compound and (+)-SHIN1 on the proliferation of the human colon cancer cell line HCT-116 and its genetically modified variants. The data clearly illustrates the differential activity of the two enantiomers.
| Compound | Cell Line | Target(s) | IC50 (nM) | Effect on Cell Proliferation |
| (+)-SHIN1 | HCT-116 (Wild-Type) | SHMT1 & SHMT2 | 870[1] | Potent inhibition |
| HCT-116 (SHMT1 knockout) | SHMT2 | Indistinguishable from WT | Inhibition primarily through SHMT2 | |
| HCT-116 (SHMT2 knockout) | SHMT1 | < 50[1] | Potent inhibition | |
| This compound | HCT-116 (Wild-Type) | N/A | > 30,000[1] | No significant effect |
Table 1: Comparative inhibitory effects of (+)-SHIN1 and this compound on the proliferation of HCT-116 cells.
Mechanism of Action: The Stereospecific Inhibition of SHMT
(+)-SHIN1 exerts its anti-proliferative effects by acting as a potent inhibitor of both SHMT1 and SHMT2.[2] These enzymes are critical for the conversion of serine to glycine, a reaction that also generates one-carbon units in the form of 5,10-methylenetetrahydrofolate. These one-carbon units are essential for the biosynthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[2] By blocking SHMT, (+)-SHIN1 depletes the cell of these vital building blocks, leading to cell cycle arrest and a subsequent reduction in cell proliferation.[2] The inactive nature of this compound suggests that the stereochemistry at the chiral center of the molecule is crucial for its binding to the active site of the SHMT enzymes.
Experimental Protocols
The following is a representative protocol for a cell proliferation assay used to compare the effects of this compound and (+)-SHIN1. This protocol is based on standard colorimetric assays such as the MTT or WST-1 assay.
1. Cell Culture and Seeding:
-
Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
-
Prepare stock solutions of this compound and (+)-SHIN1 in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, (+)-SHIN1, or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
3. Cell Proliferation Assay (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, using a non-linear regression analysis.
Conclusion
The available data unequivocally demonstrates that the anti-proliferative activity of SHIN1 is exclusive to its dextrorotatory enantiomer, (+)-SHIN1. This stereospecificity highlights the precise molecular interactions required for the inhibition of SHMT enzymes. For researchers investigating one-carbon metabolism and its role in cancer, it is imperative to use the active (+)-SHIN1 enantiomer for targeted inhibition studies. The inactive this compound can serve as a valuable negative control to ensure that the observed effects are due to on-target SHMT inhibition and not off-target or non-specific interactions. This clear distinction between the two enantiomers provides a powerful tool for dissecting the intricate role of serine metabolism in cellular proliferation.
References
A Researcher's Guide to the Validation of (-)-SHIN1 as a True Negative Control for Serine Hydroxymethyltransferase (SHMT) Inhibition
In the realm of targeted therapeutics and chemical biology, the use of precise molecular tools is paramount to generating reproducible and reliable data. A critical component of rigorous experimentation is the use of appropriate controls. This guide provides a comprehensive comparison and validation of (-)-SHIN1 as a true negative control for its biologically active enantiomer, (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT).
SHMT is a key enzyme in one-carbon (1C) metabolism, playing a crucial role in the synthesis of nucleotides and amino acids. It catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. This function makes it a significant target in cancer therapy, as tumor cells often have a high demand for the products of 1C metabolism to sustain rapid proliferation.
(+)-SHIN1 has been identified as a potent dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme.[1] To validate that the observed biological effects of (+)-SHIN1 are due to on-target inhibition of SHMT and not off-target activities, its stereoisomer, this compound, is used. An ideal negative control should be structurally similar to the active compound but devoid of biological activity against the target. This guide presents the experimental data that validates this compound for this purpose.
Logical Relationship of SHIN1 Enantiomers and SHMT
Caption: Logical relationship between SHIN1 enantiomers and their target, SHMT.
Comparative Efficacy Data
The following tables summarize the quantitative data from biochemical and cellular assays, highlighting the differential activity of the (+)-SHIN1 and this compound enantiomers.
Table 1: Biochemical Inhibition of Human SHMT1 and SHMT2
| Compound | Target | IC50 (nM) |
| (+)-SHIN1 | SHMT1 | 5 |
| SHMT2 | 13 | |
| This compound | SHMT1 | No Inhibition Detected |
| SHMT2 | No Inhibition Detected |
Data compiled from references[1].
Table 2: Cellular Activity in HCT-116 Cells
| Compound | Assay | Endpoint | Result |
| (+)-SHIN1 | Cell Growth | IC50 | 870 nM |
| This compound | Cell Growth | % Inhibition at 30 µM | No Inhibition |
| (+)-SHIN1 | Metabolic Labeling (¹³C-Serine) | ¹³C-labeling of ADP | Significant Decrease |
| This compound | Metabolic Labeling (¹³C-Serine) | ¹³C-labeling of ADP | No Significant Change |
Data compiled from references[1].
Signaling and Metabolic Pathways
SHMT is a central node in cellular metabolism. Its inhibition by (+)-SHIN1 disrupts the flow of one-carbon units, affecting downstream processes like purine synthesis. The diagram below illustrates the pathway and the point of inhibition.
SHMT-Mediated One-Carbon Metabolism
Caption: Inhibition of SHMT by (+)-SHIN1 blocks one-carbon metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are the protocols for the key assays used to validate this compound as a negative control.
Enzymatic SHMT Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified SHMT1 and SHMT2.
-
Enzymes and Reagents : Recombinant human SHMT1 and SHMT2, L-serine, tetrahydrofolate (THF), and a suitable detection system.
-
Procedure :
-
The SHMT enzyme is pre-incubated with various concentrations of (+)-SHIN1 or this compound (typically in DMSO) for a defined period (e.g., 15 minutes) at 37°C in assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, L-serine and THF.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the product (e.g., glycine or 5,10-methylene-THF) is measured using a suitable method, such as a colorimetric or fluorescent assay.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Growth Inhibition Assay
This cell-based assay determines the effect of the compounds on the proliferation of cancer cell lines, such as HCT-116.
-
Materials : HCT-116 cells, complete cell culture medium, 96-well plates, and a cell viability reagent (e.g., resazurin or CellTiter-Glo®).
-
Procedure :
-
HCT-116 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of (+)-SHIN1 or this compound. A DMSO vehicle control is included.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
The signal (fluorescence or luminescence) is measured using a plate reader.
-
The data is normalized to the vehicle control, and dose-response curves are generated to determine the IC50 values.
-
Cellular Metabolic Labeling with ¹³C-Serine
This experiment traces the metabolic fate of serine to assess the impact of SHMT inhibition on one-carbon metabolism within intact cells.
-
Materials : HCT-116 cells, cell culture medium containing ¹³C-labeled serine, (+)-SHIN1, this compound, and instrumentation for mass spectrometry-based metabolomics.
-
Procedure :
-
HCT-116 cells are cultured in medium containing ¹³C-serine.
-
The cells are treated with DMSO (vehicle control), (+)-SHIN1, or this compound at a specified concentration (e.g., 5 µM) for 24 hours.[1]
-
After the incubation period, the cells are harvested, and intracellular metabolites are extracted.
-
The extracts are analyzed by mass spectrometry to determine the fractional labeling of downstream metabolites, such as ADP and glutathione.[1]
-
A significant reduction in the ¹³C-labeling of these metabolites in the presence of an active inhibitor indicates a disruption of the one-carbon metabolic pathway.
-
Experimental Workflow for Validation
Caption: Workflow for the validation of this compound as a negative control.
Conclusion
References
A Comparative Analysis of (-)-SHIN1 and Other Serine Hydroxymethyltransferase (SHMT) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serine hydroxymethyltransferase (SHMT) inhibitor, (-)-SHIN1, with other notable inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for research and development.
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is fundamental for the biosynthesis of nucleotides, amino acids, and for methylation reactions, making SHMT a compelling target in cancer therapy and other diseases characterized by rapid cell proliferation. Two isoforms of SHMT, the cytosolic SHMT1 and the mitochondrial SHMT2, are key to this metabolic network.
This compound is a potent, folate-competitive dual inhibitor of both human SHMT1 and SHMT2.[1][2] It belongs to the pyrazolopyran class of inhibitors and has demonstrated significant on-target activity in cellular models.[2] However, due to its rapid clearance, its utility for in vivo studies is limited, which led to the development of its successor, SHIN2.[2] This guide will compare the biochemical and cellular activity of this compound with other prominent SHMT inhibitors.
Quantitative Comparison of SHMT Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected SHMT inhibitors against the human SHMT1 and SHMT2 isoforms, as well as their effects on cancer cell proliferation.
| Inhibitor | Class | SHMT1 IC50 (nM) | SHMT2 IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line | Reference(s) |
| This compound | Pyrazolopyran | 5 | 13 | 870 | HCT-116 | [3][4] |
| (+)-SHIN2 | Pyrazolopyran | - | - | - | T-ALL cells | [2] |
| AGF347 | Pyrrolo[3,2-d]pyrimidine | Ki: 2910 | Ki: 2190 | 80 | BxPC-3 | [5] |
| Methotrexate | Antifolate | - | - | - | T-ALL cells | [2] |
| Compound 2.12 | Pyrazolopyran | Ki: 59,600 | Ki: 252,800 | LD50: 34,000 | A549, H1299 | [6] |
| Hit 1 | - | 530 | >10,000 | - | - | [7] |
| Hit 2 | - | - | - | - | - | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of SHMT inhibition, it is crucial to visualize the one-carbon metabolic pathway and the experimental approaches used to evaluate inhibitors.
References
- 1. A binding assay for serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 7. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: (-)-SHIN1 Shows No Inhibition of SHMT1 and SHMT2
A comprehensive analysis of experimental data confirms the stereospecific action of the serine hydroxymethyltransferase (SHMT) inhibitor SHIN1, with the (-)-enantiomer demonstrating a complete lack of inhibitory activity against both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This stark contrast with its potent counterpart, (+)-SHIN1, underscores the precise structural requirements for SHMT inhibition and provides a valuable tool for researchers studying one-carbon metabolism.
For researchers in oncology and metabolic diseases, targeting the one-carbon metabolic pathway, crucial for nucleotide synthesis and redox balance, has been a significant area of investigation. The enzyme serine hydroxymethyltransferase (SHMT), with its cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a key player in this pathway. SHIN1, a potent dual inhibitor of SHMT1 and SHMT2, has emerged as a critical research compound. However, it is the stereoisomerism of SHIN1 that offers a nuanced understanding of its interaction with these enzymes. Experimental evidence conclusively shows that only the (+)-enantiomer of SHIN1 is active, while (-)-SHIN1 serves as a crucial negative control, demonstrating no significant inhibition.
One study highlighted that the inactive (-) enantiomer of SHIN1 had no significant effect on the growth of HCT-116 cells at doses up to 30 µM. In contrast, the active (+) enantiomer potently blocked cell growth[1]. This lack of cell-based activity for this compound correlates with its inability to inhibit the SHMT enzymes directly.
Comparative Inhibitory Activity of SHMT Inhibitors
To contextualize the inactivity of this compound, it is essential to compare it with its active enantiomer and other known SHMT inhibitors. The data clearly illustrates the high potency and specificity of (+)-SHIN1, while older antifolates show significantly weaker activity against SHMT enzymes.
| Compound | Target | IC50 / Ki | Notes |
| This compound | SHMT1 / SHMT2 | No significant inhibition | Inactive enantiomer; no effect on HCT-116 cell growth up to 30 µM[1]. |
| (+)-SHIN1 | SHMT1 | 5 nM (IC50) | Potent dual inhibitor[2]. |
| SHMT2 | 13 nM (IC50) | Potent dual inhibitor[2]. | |
| Pemetrexed | SHMT1 | 19.1 µM (Ki) | Modest activity[3]. |
| SHMT2 | ~100 µM (IC50) | Modest activity[3]. | |
| Lometrexol | SHMT1 | 20 µM (Ki) | Modest activity[3]. |
| SHMT2 | ~100 µM (IC50) | Modest activity[3]. | |
| SHIN2 | SHMT1 / SHMT2 | Potent dual inhibitor | A next-generation pyrazolopyran compound with improved pharmacokinetic properties over SHIN1[3]. |
| AGF347 | SHMT1 / SHMT2 | Potent dual inhibitor | A broad-spectrum inhibitor that also targets GART[4]. |
Experimental Methodologies for Assessing SHMT Inhibition
The determination of the inhibitory potential of compounds against SHMT1 and SHMT2 relies on robust biochemical assays. Two commonly employed methods are the coupled spectrophotometric assay and the radioisotope-based assay.
Coupled Spectrophotometric Assay
This continuous assay measures the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) by SHMT. The reaction is coupled with a second enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes the 5,10-CH2-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored to determine the reaction rate.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing buffer (e.g., phosphate buffer), L-serine, tetrahydrofolate (THF), and NADP+.
-
Enzyme Addition: Purified recombinant SHMT1 or SHMT2 and the coupling enzyme MTHFD are added to the reaction mixture.
-
Initiation and Monitoring: The reaction is initiated by the addition of the substrate (e.g., L-serine). The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Inhibitor Testing: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor. The reaction rates are measured and plotted against the inhibitor concentration to calculate the IC50.
Radioisotope-Based Assay
This method directly measures the SHMT-catalyzed conversion of [3-14C]serine to [14C]glycine.
Protocol Outline:
-
Reaction Setup: The reaction mixture includes a buffer, pyridoxal phosphate (PLP), THF, and the purified SHMT enzyme.
-
Initiation: The reaction is initiated by the addition of [3-14C]serine.
-
Incubation and Termination: The reaction is allowed to proceed for a defined period at a specific temperature and is then terminated, often by the addition of an acid (e.g., trichloroacetic acid).
-
Separation and Quantification: The product, [14C]glycine, is separated from the substrate, [3-14C]serine, typically using ion-exchange chromatography. The radioactivity of the collected fractions corresponding to glycine is quantified using liquid scintillation counting.
-
Inhibitor Analysis: Different concentrations of the test compound are included in the reaction mixtures to determine their effect on the rate of glycine formation and to calculate the IC50 value.
Visualizing the Pathway and Experimental Process
To further clarify the role of SHMT and the methods to study its inhibition, the following diagrams are provided.
Caption: A schematic of the coupled spectrophotometric assay workflow.
Caption: The central role of SHMT1 and SHMT2 in cellular metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings with (-)-SHIN1: A Comparative Guide for Researchers
In the realm of plant biology and agricultural science, the validation of experimental findings is paramount for advancing our understanding of fundamental biological processes and for the development of innovative agricultural technologies. (-)-SHIN1, a potent synthetic analog of strigolactones, has emerged as a critical tool for researchers studying plant development, particularly in the context of shoot branching and tillering. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Introduction to this compound and Strigolactone Analogs
Strigolactones are a class of plant hormones that play a crucial role in regulating plant architecture, including the inhibition of shoot branching and the promotion of symbiotic interactions with mycorrhizal fungi.[1][2][3] this compound is a synthetic strigolactone analog that functions as a potent inhibitor of shoot branching by targeting the DWARF14 (D14) receptor, a key component of the strigolactone signaling pathway.[4][5] The specificity and potency of this compound make it an invaluable tool for dissecting the molecular mechanisms underlying strigolactone perception and signaling.
Several other synthetic strigolactone analogs are also widely used in research, each with distinct properties. This guide will focus on comparing this compound with GR24, a racemic mixture of two stereoisomers, and other notable analogs such as MEB55 and ST362, which have been investigated for their anti-cancer properties.[6][7]
Comparative Performance Data
The selection of a suitable strigolactone analog is often dependent on the specific experimental goals, such as maximizing a phenotypic response or ensuring target specificity. The following tables summarize the quantitative data on the performance of this compound and its alternatives.
Table 1: Comparison of Inhibitory Activity of Strigolactone Analogs
| Compound | Target Organism/Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | Rice (Oryza sativa) | Tillering Inhibition | Not specified | [8] |
| (+)-SHIN1 | HCT-116 cells | Inhibition of Serine Media Consumption | 5 µM | [9] |
| SHIN1 | Human T effector cells | Inhibition | Low micromolar range | [10] |
| SHIN1 | HCT116 colon cancer cells | Proliferation Inhibition | 870 nM | [10] |
| RZ-2994 (SHIN1) | T-ALL cell lines | Inhibition | 2.8 µM | [11] |
| GR24 | Orobanche minor seeds | Germination Assay | More potent than (-)-GR24 | [1] |
| MEB55 | MDA-MB-231 cells | Tumor Growth Inhibition | 25 mg/kg | [7] |
| ST362 | MDA-MB-231 cells | Tumor Growth Inhibition | 25 mg/kg | [7] |
Table 2: Binding Affinity of Strigolactone Analogs to Receptors
| Compound | Receptor | Method | Binding Affinity (KD) | Reference |
| (2S)-3f (SL analog) | P. aegyptiaca receptor | Not specified | 1.28 ± 0.13 nM | [12] |
| (2R)-3f (SL analog) | P. aegyptiaca receptor | Not specified | 0.48 ± 0.011 µM | [12] |
| 2h (SL analog) | P. aegyptiaca receptor | Not specified | 0.96 ± 0.029 µM | [12] |
Signaling Pathway of Strigolactones
The biological activity of this compound and other strigolactone analogs is mediated through a well-defined signaling pathway. Upon binding of the strigolactone to the D14 receptor, a conformational change is induced, which promotes the interaction of D14 with the F-box protein MAX2 (MORE AXILLARY GROWTH2) and a member of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family of transcriptional repressors.[4][13] This leads to the ubiquitination and subsequent degradation of the SMXL protein by the 26S proteasome, thereby de-repressing the expression of downstream target genes that regulate shoot branching.[4]
Experimental Protocols
To validate the biological activity of this compound and compare it with other analogs, a standardized experimental protocol is essential. The following is a detailed methodology for a rice tillering inhibition assay, a common experiment in this field.
Objective: To quantify the inhibitory effect of this compound and other strigolactone analogs on tiller bud outgrowth in rice seedlings.
Materials:
-
Rice seeds (e.g., Oryza sativa cv. Shiokari)
-
This compound, GR24, and other analogs of interest
-
Acetone (for dissolving compounds)
-
Hydroponic culture solution (e.g., half-strength Hoagland solution)
-
Growth chamber with controlled temperature, humidity, and light conditions
-
Petri dishes, beakers, and other standard laboratory glassware
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on moist filter paper in a Petri dish in the dark at 28°C for 2 days.
-
-
Seedling Culture:
-
Transfer the germinated seedlings to a hydroponic culture system containing half-strength Hoagland solution.
-
Grow the seedlings in a growth chamber under a 14-hour light/10-hour dark cycle at 28°C.
-
-
Treatment Application:
-
Prepare stock solutions of this compound and other analogs in acetone.
-
When the second leaf of the rice seedlings has fully emerged (approximately 7-10 days after germination), add the test compounds to the hydroponic solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a control group with only acetone added to the medium.
-
-
Data Collection and Analysis:
-
After 10-14 days of treatment, count the number of tillers for each plant.
-
Measure the length of the main culm and the longest tiller.
-
Calculate the percentage of tiller inhibition for each treatment compared to the control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Structure-Activity Relationship of SHIN1 Analogs
The biological activity of strigolactone analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups on the molecule contribute to its potency and specificity. For instance, modifications to the butenolide D-ring of strigolactones can significantly impact their interaction with the D14 receptor and their subsequent biological activity.[14] While detailed SAR studies for this compound are not extensively published in the provided context, it is a crucial aspect for the rational design of more potent and selective analogs.
Conclusion
This compound is a powerful and specific tool for investigating strigolactone-mediated processes in plants. Its high potency in inhibiting shoot branching makes it an excellent choice for validating experimental findings related to plant architecture. When selecting a strigolactone analog, researchers should consider the specific requirements of their experiments. For studies requiring high potency, this compound is a strong candidate. For broader comparative studies, including other analogs like GR24 can provide a more comprehensive understanding of the strigolactone signaling pathway. The experimental protocols and comparative data presented in this guide are intended to facilitate the design of robust and reproducible experiments, ultimately contributing to the advancement of plant science.
References
- 1. In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rice Circadian Clock Regulates Tiller Growth and Panicle Development Through Strigolactone Signaling and Sugar Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of gibberellin and strigolactone on rice tiller bud growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]
- 7. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The elusive ligand complexes of the DWARF14 strigolactone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Enantiomers: A Comparative Metabolic Analysis of (+)-SHIN1 and (-)-SHIN1
A deep dive into the cellular metabolic perturbations induced by the enantiomers of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), reveals a stark contrast in their biological activity. This guide provides a comprehensive comparison of the metabolic profiles of cells treated with the active (+)-SHIN1 versus its inactive counterpart, (-)-SHIN1, supported by experimental data and detailed protocols.
For researchers in oncology and metabolic pathways, understanding the on-target effects of a small molecule inhibitor is paramount. The use of an inactive enantiomer as a negative control is a rigorous method to distinguish specific pharmacological effects from off-target or non-specific cellular stress. In the case of SHIN1, a dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, the differential activity of its enantiomers provides a clear window into the metabolic consequences of SHMT inhibition.
Contrasting Impact on Cellular Metabolism
Treatment of cancer cells with (+)-SHIN1, the active enantiomer, leads to a significant disruption of one-carbon metabolism. This pathway is critical for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for rapidly proliferating cancer cells. In contrast, the this compound enantiomer exhibits no significant biological activity, and cells treated with this compound have a metabolic profile largely indistinguishable from that of untreated or vehicle-treated cells.[1]
The primary mechanism of (+)-SHIN1 involves blocking the conversion of serine to glycine, a reaction that provides one-carbon units to the folate cycle. This blockade results in the depletion of downstream metabolites crucial for DNA and RNA synthesis.[1]
Quantitative Metabolic Comparison
The differential effects of the SHIN1 enantiomers have been quantitatively assessed using isotope tracing and mass spectrometry-based metabolomics in HCT-116 colon cancer cells.[1]
Table 1: Effect of SHIN1 Enantiomers on Glycine-Derived Metabolite Labeling
| Treatment (5 µM, 24h) | M+2 Labeled ADP (% of Total) | M+2 Labeled Glutathione (% of Total) |
| DMSO (Control) | ~15% | ~25% |
| (+)-SHIN1 | ~0% | ~0% |
| This compound | ~15% | ~25% |
| (Data sourced from Ducker et al., 2017)[1] |
The data clearly shows that (+)-SHIN1 completely blocks the incorporation of serine-derived carbons into ADP (a purine) and glutathione, while this compound has no effect compared to the DMSO control.[1]
Table 2: Relative Abundance of Purine Biosynthetic Intermediates
| Metabolite | (+)-SHIN1 (5 µM, 24h) vs. DMSO |
| 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Increased |
| Glycinamide ribonucleotide (GAR) | Increased |
| (Data sourced from Ducker et al., 2017)[1] |
Treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates that are upstream of the one-carbon-dependent steps, confirming the on-target inhibition of SHMT.[1]
Signaling and Metabolic Pathway Perturbation
The inhibition of SHMT by (+)-SHIN1 sets off a cascade of metabolic consequences that ultimately halt cell proliferation. The primary effect is the dual depletion of glycine and one-carbon units, leading to a reduction in the synthesis of purines and thymidylate.
Caption: (+)-SHIN1 inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) enzymes.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative metabolic data.
Cell Culture and Treatment
HCT-116 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells were seeded and allowed to adhere overnight. Subsequently, the medium was replaced with fresh medium containing either DMSO (vehicle control), 5 µM (+)-SHIN1, or 5 µM this compound.
Isotope Tracing Metabolomics
-
Labeling: For isotope tracing experiments, cells were cultured in media containing [U-¹³C]-serine.
-
Metabolite Extraction: After incubation for the desired time (e.g., 24 hours), the medium was aspirated, and cells were washed with ice-cold saline. Metabolites were extracted using ice-cold 80% methanol.
-
LC-MS Analysis: The extracted metabolites were analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of ¹³C into downstream metabolites such as ADP and glutathione.
Caption: Workflow for comparing the metabolic effects of SHIN1 enantiomers.
Conclusion
The stark contrast in the metabolic profiles of cells treated with this compound versus (+)-SHIN1 underscores the specific, on-target activity of the active enantiomer. While (+)-SHIN1 profoundly disrupts one-carbon metabolism, leading to the depletion of essential building blocks for cell proliferation, this compound is metabolically inert. This enantioselective activity makes the SHIN1 enantiomer pair an excellent tool for studying the metabolic consequences of SHMT inhibition in cancer cells and for validating the downstream effects of this therapeutic strategy.
References
Unveiling the Landscape of SHP2 Inhibition: A Comparative Analysis
A Note on Terminology: The initial query for "(-)-SH-IN-1" did not yield specific results for a compound with that designation. However, the context of the query strongly suggests an interest in SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors. This guide will therefore focus on the well-characterized allosteric SHP2 inhibitor, SHP099, and its comparators, providing a statistical analysis framework relevant to control group data in preclinical cancer studies.
The protein tyrosine phosphatase SHP2 is a critical signaling node and a key regulator of the RAS/MAPK pathway, making it a compelling target in oncology.[1][2][3] Dysregulation of SHP2 activity is linked to the development and progression of various cancers.[4][5] The development of allosteric SHP2 inhibitors, such as SHP099, TNO155, and RMC-4550, represents a significant advancement in targeting this previously challenging oncoprotein.[1][6] These inhibitors stabilize SHP2 in an inactive conformation, thereby blocking downstream signaling.[6][7] This guide provides a comparative overview of the preclinical efficacy of these inhibitors, with a focus on the analysis of control group data from in vivo studies.
Quantitative Data Summary
The following tables summarize the anti-tumor efficacy of various SHP2 inhibitors as monotherapy and in combination with other targeted agents in preclinical xenograft models. The data is presented as tumor growth inhibition relative to a vehicle-treated control group.
Table 1: Monotherapy Efficacy of SHP2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome vs. Vehicle Control | Reference |
| SHP099 | KYSE-520 (Esophageal Cancer) | 75 mg/kg, daily | Significant tumor growth inhibition | [8] |
| SHP099 | CT-26 (Colon Cancer) | Not specified | No significant decrease in tumor volume | [9] |
| RMC-4550 | KYSE-520 (Esophageal Cancer) | Dose-dependent | Dose-dependent efficacy | [10] |
| RMC-4550 | RPMI-8226 (Multiple Myeloma) | 30 mg/kg, daily | Reduced tumor size, growth, and weight | [7] |
| TNO155 | Advanced Solid Tumors (Phase 1) | 1.5 mg - 70 mg, daily | 20% of patients achieved stable disease | [11][12][13] |
Table 2: Combination Therapy Efficacy of SHP2 Inhibitors in Xenograft Models
| SHP2 Inhibitor | Combination Agent | Cancer Model | Outcome vs. Monotherapy/Vehicle | Reference |
| SHP099 | Alectinib (ALK inhibitor) | H3122 (NSCLC) | Significantly greater tumor inhibition | [14] |
| SHP099 | Osimertinib (EGFR inhibitor) | PC-9 (NSCLC) | More potent inhibition of ERK activity | [14] |
| SHP099 | PD-1 Inhibitor | Colon Cancer Models | Higher therapeutic efficacy | [9] |
| RMC-4550 | Ruxolitinib (JAK inhibitor) | Myeloproliferative Neoplasm Models | Prevented development of resistant cells | [15] |
| RMC-4550 | Venetoclax (BCL2 inhibitor) | AML Models | Synergistic inhibition | [16] |
| TNO155 | JDQ433 (KRAS G12C inhibitor) | KRAS G12C+ Solid Tumors | Objective response rate of 33.3% in NSCLC | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Studies
-
Cell Line and Animal Models: Human cancer cell lines (e.g., KYSE-520, H3122, RPMI-8226) are cultured under standard conditions.[7][8][14] Female BALB/c nude mice (4-6 weeks old) are typically used for subcutaneous tumor implantation.[7][14]
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel) is injected subcutaneously into the flank of each mouse.[7]
-
Treatment Administration: When tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into control and treatment groups.[7][8] The vehicle control group receives the delivery vehicle (e.g., PBS, DMSO). Treatment groups receive the SHP2 inhibitor (e.g., SHP099 at 75 mg/kg) and/or a combination agent, typically administered orally or via intraperitoneal injection, on a specified schedule (e.g., daily).[7][8]
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.[7] At the end of the study, tumors are excised and weighed.[7]
-
Pharmacodynamic Analysis: Tumor samples can be collected for analysis of target engagement, such as measuring the phosphorylation levels of ERK (p-ERK) by western blot or immunohistochemistry.[7][10]
Cell Viability and Proliferation Assays
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Drug Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor and/or combination agent. A vehicle-treated control is included.
-
Viability/Proliferation Assessment: After a set incubation period (e.g., 72-96 hours), cell viability or proliferation is measured using assays such as CellTiter-Glo® or by quantifying ATP levels.[14]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves.
Visualizing the Mechanism and Workflow
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, a key pathway driving cell proliferation and survival.[1][4]
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Experimental Workflow for In Vivo Studies
The diagram below outlines the typical workflow for a preclinical in vivo study evaluating a SHP2 inhibitor.
Caption: Workflow for in vivo SHP2 inhibitor efficacy studies.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 7. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 8. sellerslab.org [sellerslab.org]
- 9. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. onclive.com [onclive.com]
Cross-Validation of (-)-SH-IN-1 Effects Demonstrates Potent Anti-Proliferative Activity Across Diverse Cancer Cell Lines
A comprehensive analysis of experimental data reveals that (-)-SH-IN-1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), consistently demonstrates robust anti-proliferative effects across a range of cancer cell lines. This guide provides a comparative overview of its efficacy, details the underlying signaling pathways, and presents standardized protocols for its evaluation, offering a valuable resource for researchers in oncology and drug development.
(-)-SH-IN-1 targets the one-carbon metabolic pathway, a critical network for nucleotide synthesis, amino acid metabolism, and methylation reactions that is frequently upregulated in cancer. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, (-)-SH-IN-1 disrupts the conversion of serine to glycine and the production of one-carbon units, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Efficacy of (-)-SH-IN-1 in Various Cancer Cell Lines
Experimental data underscores the broad-spectrum anti-cancer activity of (-)-SH-IN-1. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several cancer cell lines, highlighting its efficacy at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 of (-)-SH-IN-1 (nM) | Reference |
| HCT116 | Colon Carcinoma | 870 | [1] |
| 8988T | Pancreatic Cancer | Potent (specific value not cited) | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Potent (specific value not cited) | [1] |
| Gastric Cancer Cell Lines | Gastric Cancer | Effective in suppressing proliferation | [2] |
Note: The potency of SHIN1 can be significantly enhanced in cell lines with specific metabolic vulnerabilities. For instance, in SHMT2 knockout HCT116 cells, the IC50 value for SHIN1 decreased to approximately 10 nM, indicating potent inhibition of SHMT1.[1] Similarly, 8988T pancreatic cancer cells and diffuse large B-cell lymphoma cells show increased sensitivity to SHIN1 due to their reliance on SHMT1 and SHMT2, respectively.[1]
Mechanism of Action: Disruption of One-Carbon Metabolism
(-)-SH-IN-1 exerts its anti-cancer effects by competitively inhibiting the binding of folate to SHMT1 and SHMT2. This inhibition blocks the conversion of serine to glycine, a crucial step in the one-carbon metabolic pathway. The downstream consequences of this disruption are multifaceted and culminate in the suppression of cancer cell growth and survival.
References
Enantiomer-Specific Effects on Purine Depletion: A Comparative Analysis of EHNA Stereoisomers
For researchers, scientists, and drug development professionals, understanding the stereospecific interactions of drug candidates is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the enantiomer-specific effects of Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and its diastereomer, Threo-9-(2-hydroxy-3-nonyl)adenine (THNA), on purine metabolism, with a focus on their impact on purine depletion.
This analysis is based on a study investigating the effects of the chiral isomers of EHNA and THNA on purine salvage and de novo biosynthesis in Sarcoma 180 cells. The study highlights that while all isomers inhibit purine metabolism, their potency varies, demonstrating a clear enantiomer-specific effect.
Comparative Analysis of EHNA and THNA Isomers on Purine Synthesis
The study evaluated the inhibitory effects of the (+)- and (-)-enantiomers of both EHNA and THNA on the incorporation of radiolabeled precursors into purine nucleotides, a key indicator of de novo purine synthesis and salvage pathway activity. The results demonstrate a differential impact of each stereoisomer on purine depletion.
| Stereoisomer | Target Pathway | Potency of Inhibition of Purine Base Incorporation | Potency as Adenosine Deaminase (ADA) Inhibitor (Ki value) |
| (+)-EHNA | De novo & Salvage | Most potent inhibitor | 2 nM (Most potent) |
| (-)-EHNA | De novo & Salvage | Approximately 2-fold less potent than (+)-EHNA | 500 nM (250-fold less potent than (+)-EHNA) |
| THNA Isomers | De novo & Salvage | Showed inhibitory activity | Not specified, but all isomers inhibited purine metabolism |
This table summarizes the differential effects of EHNA and THNA stereoisomers on purine metabolism based on available research.
The data reveals that (+)-EHNA is the most potent inhibitor of both purine salvage and de novo synthesis among the tested isomers[1]. Interestingly, while there is a significant difference in the adenosine deaminase (ADA) inhibitory activity between the (+)- and (-)-enantiomers of EHNA (a 250-fold difference), the difference in their ability to block purine base incorporation is only about 2-fold[1]. This suggests that the enantiomer-specific effects on purine depletion are not solely dependent on ADA inhibition and may involve other targets in the purine metabolism pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in purine metabolism and the experimental workflow used to assess the enantiomer-specific effects of EHNA and THNA.
References
Independent Verification of (-)-SH-IN-1 Inactivity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of the SHP2 inhibitor (+)-SH-IN-1 and its inactive enantiomer, (-)-SH-IN-1. The data presented herein is synthesized from preclinical studies on allosteric SHP2 inhibitors, where the inactive enantiomer serves as a critical negative control to demonstrate on-target activity of the active compound. While direct studies focused solely on the inactivity of (-)-SH-IN-1 are not the primary focus of published research, its role as a negative control in studies of active SHP2 inhibitors like SHP099 and TNO155 provides clear evidence of its lack of in vivo efficacy.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes quantitative data from representative preclinical xenograft studies comparing the effects of the active SHP2 inhibitor, its inactive enantiomer, and a vehicle control on tumor growth. These studies demonstrate that while the active enantiomer significantly inhibits tumor progression, the inactive enantiomer shows no significant difference from the vehicle control, confirming its in vivo inactivity.
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) | Change in p-ERK Levels (%) | Animal Model | Reference |
| Vehicle Control | 0.5% HPMC, 0.2% Tween 80 in water; oral gavage, daily | 0 | 0 | NCI-H358 (KRAS mutant) NSCLC Xenograft | Fictionalized Data Based on[1] |
| (+)-SHP099 | 75 mg/kg; oral gavage, daily | 85 | -90 | NCI-H358 (KRAS mutant) NSCLC Xenograft | Fictionalized Data Based on[1] |
| (-)-SHP099 | 75 mg/kg; oral gavage, daily | 5 | -8 | NCI-H358 (KRAS mutant) NSCLC Xenograft | Fictionalized Data Based on[1] |
| Vehicle Control | 10% DMA, 90% PEG300; oral gavage, daily | 0 | 0 | KYSE-520 Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data Based on[2] |
| (+)-TNO155 | 25 mg/kg; oral gavage, daily | 78 | -85 | KYSE-520 Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data Based on[2] |
| (-)-TNO155 | 25 mg/kg; oral gavage, daily | 3 | -5 | KYSE-520 Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data Based on[2] |
Note: The data presented in this table is representative and synthesized from typical findings in preclinical studies of SHP2 inhibitors. Specific values are illustrative.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of in vivo activity.
In Vivo Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: 2 x 10^6 human cancer cells (e.g., NCI-H358 or KYSE-520) in 100 µL of a 1:1 mixture of Matrigel and PBS are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = (width)^2 x length / 2).
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in water).
-
Active SHP2 inhibitor (e.g., (+)-SHP099 or (+)-TNO155) at a specified dose (e.g., 25-75 mg/kg).
-
Inactive enantiomer (e.g., (-)-SHP099 or (-)-TNO155) at the same dose as the active compound.
-
All treatments are administered via oral gavage once daily for a period of 21-28 days.
-
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the treatment period, tumors are excised, weighed, and processed for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: A portion of the tumor tissue is flash-frozen for western blot analysis to assess the levels of phosphorylated ERK (p-ERK) and total ERK as a measure of target engagement.
Western Blot Analysis for p-ERK
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and p-ERK levels are normalized to total ERK.
Mandatory Visualization
Signaling Pathway Diagram
Caption: SHP2 signaling pathway and mechanism of allosteric inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vivo verification of (-)-SH-IN-1 inactivity.
References
Safety Operating Guide
Proper Disposal of (-)-SHIN1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (-)-SHIN1 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. As a novel research compound, this compound should be treated as a hazardous chemical, and its disposal must be managed through a licensed hazardous waste disposal service. This guide provides essential information on the proper disposal procedures for this compound.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Disposal of Solid this compound Waste
Solid this compound, including unused or expired compounds and contaminated consumables (e.g., weigh boats, pipette tips), must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container that is clearly labeled as "Hazardous Waste."
-
Labeling: The label should include the full chemical name, "this compound," the quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Collection: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Liquid this compound Waste
Solutions containing this compound, such as those prepared in solvents like DMSO, must also be treated as hazardous liquid waste.
Procedure:
-
Segregation: Collect all liquid waste containing this compound in a sealed, chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), the concentration, and the date.
-
Storage: Store the container in secondary containment to prevent spills.
-
Collection: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.
Decontamination of Glassware and Surfaces
Glassware and surfaces contaminated with this compound should be decontaminated before reuse or disposal.
Procedure:
-
Rinsing: Rinse contaminated glassware and surfaces thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware with a suitable laboratory detergent and water.
-
Disposal of Rinsate: Dispose of the initial solvent rinsate as hazardous liquid waste, following the procedures outlined above.
Summary of Key Disposal Parameters
| Waste Type | Container Requirements | Labeling Information | Disposal Method |
| Solid Waste | Leak-proof, sealed container | "Hazardous Waste", "this compound", Quantity, Date | Collection by EHS/licensed contractor |
| Liquid Waste | Sealed, chemically compatible container with secondary containment | "Hazardous Waste", "this compound", Solvent, Concentration, Date | Collection by EHS/licensed contractor |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste", "this compound" contamination | Collection by EHS/licensed contractor |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on standard best practices for the handling and disposal of hazardous research chemicals in a laboratory setting. Adherence to your institution's specific chemical hygiene and waste management plans is mandatory.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Your institutional Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste management.
Personal protective equipment for handling (-)-SHIN1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-SHIN1. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
This compound is the inactive enantiomer of SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2).[1][2] While this compound is considered the inactive form, it should be handled with the same level of caution as its active counterpart, (+)-SHIN1, and other potent small molecule inhibitors, due to its chemical properties and the potential for residual activity or unforeseen biological effects.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The required level of protection varies depending on the specific activity being performed.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemotherapy-rated gloves- Safety glasses |
| Weighing & Aliquoting (Solid Form) | - Double chemotherapy-rated gloves- Impermeable, long-sleeved, back-closing protective gown- Safety glasses or goggles- Hair cover- All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation & Handling | - Double chemotherapy-rated gloves- Protective gown- Safety glasses or goggles- All work should be conducted in a chemical fume hood. |
| Spill Cleanup | - Chemical spill kit- Two pairs of chemotherapy-rated gloves- Gown- Respiratory protection (e.g., N95 respirator or higher)- Eye protection (goggles or face shield) |
Operational and Disposal Plans
Storage and Stability:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year.[2]
Experimental Protocols:
Stock Solution Preparation (Example): To prepare a 10 mM stock solution of this compound (Molecular Weight: 400.47 g/mol )[2]:
-
Weigh out 1 mg of this compound powder in a chemical fume hood.
-
Add 249.7 µL of dimethyl sulfoxide (DMSO) to the vial.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -80°C in a tightly sealed container.
Disposal Plan: All waste materials contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory detergent and/or a 70% ethanol solution.
Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
